Technical Documentation Center

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride
  • CAS: 1043554-68-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic Acid Hydrochloride

This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Strategic Overview

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a piperazine ring. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. The presence of a free secondary amine on the piperazine ring allows for further derivatization, while the carboxylic acid group provides a handle for amide bond formation or other modifications.

The synthetic strategy outlined in this guide follows a logical and well-established reaction sequence. The core of the synthesis involves the formation of a sulfonamide bond between 4-chlorosulfonylbenzoic acid and piperazine. To ensure monosubstitution on the piperazine ring and prevent the formation of undesired bis-sulfonylated byproducts, a temporary protecting group strategy is employed. The synthesis can be conceptually broken down into four key stages:

  • Synthesis of the Key Electrophile: Preparation of 4-chlorosulfonylbenzoic acid from benzoic acid.

  • Protected Nucleophilic Substitution: Reaction of 4-chlorosulfonylbenzoic acid with a mono-protected piperazine derivative.

  • Deprotection: Removal of the protecting group to liberate the free secondary amine of the piperazine ring.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

This approach ensures high yields and purity of the final product, making it suitable for subsequent applications in drug discovery and development.

Mechanistic Insights

The key bond-forming reaction in this synthesis is the nucleophilic acyl substitution at the sulfonyl chloride group. The sulfur atom in 4-chlorosulfonylbenzoic acid is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond.

The use of a base, such as triethylamine, is crucial in this step to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

Experimental Protocols

Stage 1: Synthesis of 4-Chlorosulfonylbenzoic Acid

The synthesis of the key electrophile, 4-chlorosulfonylbenzoic acid, is achieved through the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid.[1]

Reaction Scheme:

Benzoic_Acid Benzoic Acid 4_Chlorosulfonylbenzoic_Acid 4-Chlorosulfonylbenzoic Acid Benzoic_Acid->4_Chlorosulfonylbenzoic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid ClSO3H HCl HCl

Figure 1: Synthesis of 4-Chlorosulfonylbenzoic Acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzoic Acid122.1210.0 g0.0819
Chlorosulfonic Acid116.5230 mL0.525

Procedure:

  • In a fume hood, to a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add chlorosulfonic acid (30 mL).

  • Cool the flask in an ice-water bath and slowly add benzoic acid (10.0 g) in small portions with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The white precipitate of 4-chlorosulfonylbenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Dry the product in a vacuum oven at 50 °C.

Stage 2: Synthesis of tert-Butyl 4-(4-Carboxybenzenesulfonyl)piperazine-1-carboxylate

This stage involves the reaction of 4-chlorosulfonylbenzoic acid with mono-N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens.

Reaction Scheme:

4_Chlorosulfonylbenzoic_Acid 4-Chlorosulfonylbenzoic Acid Protected_Intermediate tert-Butyl 4-(4-carboxybenzenesulfonyl)piperazine-1-carboxylate 4_Chlorosulfonylbenzoic_Acid->Protected_Intermediate + N-Boc-Piperazine, Et3N N_Boc_Piperazine N-Boc-Piperazine Triethylamine Et3N

Figure 2: Synthesis of the Protected Intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chlorosulfonylbenzoic Acid220.645.0 g0.0227
N-Boc-Piperazine186.254.22 g0.0227
Triethylamine101.196.3 mL0.0454
Dichloromethane (DCM)-100 mL-

Procedure:

  • Dissolve 4-chlorosulfonylbenzoic acid (5.0 g) and N-Boc-piperazine (4.22 g) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice-water bath.

  • Slowly add triethylamine (6.3 mL) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Stage 3: Synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic Acid

This step involves the removal of the Boc protecting group under acidic conditions to yield the free base.

Reaction Scheme:

Protected_Intermediate tert-Butyl 4-(4-carboxybenzenesulfonyl)piperazine-1-carboxylate Free_Base 4-(Piperazin-1-ylsulfonyl)benzoic Acid Protected_Intermediate->Free_Base TFA TFA Trifluoroacetic Acid

Figure 3: Deprotection of the Piperazine Moiety.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl 4-(4-carboxybenzenesulfonyl)piperazine-1-carboxylate370.435.0 g0.0135
Trifluoroacetic Acid (TFA)114.0210 mL-
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve the protected intermediate (5.0 g) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (10 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the completion of the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated free base is collected by filtration, washed with cold water, and dried under vacuum.

Stage 4: Synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic Acid Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt for improved stability and handling.

Reaction Scheme:

Free_Base 4-(Piperazin-1-ylsulfonyl)benzoic Acid Final_Product 4-(Piperazin-1-ylsulfonyl)benzoic Acid Hydrochloride Free_Base->Final_Product + HCl HCl_in_Dioxane HCl in Dioxane

Figure 4: Formation of the Hydrochloride Salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Piperazin-1-ylsulfonyl)benzoic Acid270.313.0 g0.0111
4 M HCl in 1,4-Dioxane-5 mL-
Diethyl Ether-50 mL-

Procedure:

  • Suspend 4-(piperazin-1-ylsulfonyl)benzoic acid (3.0 g) in diethyl ether (50 mL) in a 100 mL Erlenmeyer flask.

  • With vigorous stirring, add 4 M HCl in 1,4-dioxane (5 mL) dropwise.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether to remove any residual dioxane.

  • Dry the final product, 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride, in a vacuum oven at 40 °C.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C11H15ClN2O4S
Molecular Weight 306.77 g/mol
Appearance White to off-white solid
Purity (by HPLC) >95%
CAS Number 1043554-68-2[2]

Safety and Handling

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The self-validating nature of the described protocol, coupled with the provided mechanistic insights, empowers scientists to not only replicate the synthesis but also to adapt and troubleshoot it as needed.

References

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

This guide provides an in-depth framework for the comprehensive physicochemical characterization of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride. Designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for the comprehensive physicochemical characterization of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering a strategic rationale for each analysis, detailed experimental protocols, and a clear data presentation structure. The methodologies described herein are designed to build a robust data package essential for regulatory submissions and to inform formulation development, ensuring scientific integrity and reproducibility.

Compound Profile and Structural Elucidation

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is a molecule that incorporates three key functional groups: a benzoic acid, a sulfonamide, and a piperazine ring. This unique combination makes its physicochemical properties highly dependent on pH and the surrounding environment. The hydrochloride salt form is typically chosen to improve solubility and stability.

PropertyDataSource
IUPAC Name 4-(piperazin-1-ylsulfonyl)benzoic acid;hydrochloride
Synonyms 4-(1-piperazinylsulfonyl)benzoic acid hydrochloride[1]
CAS Number 1043554-68-2[1]
Molecular Formula C₁₁H₁₅ClN₂O₄S[1]
Molecular Weight 306.77 g/mol [1]
Chemical Structure Chemical structure of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

Structural confirmation is the foundational step in any characterization campaign. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous identification of the molecule.

  • ¹H & ¹³C NMR: Provides a map of the proton and carbon skeleton, confirming connectivity. Expected signals would include aromatic protons on the benzoic acid ring, and distinct signals for the piperazine ring protons. The carboxylic acid proton is often broad and may exchange with solvent.[2]

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure.[2] The high-resolution mass should be consistent with the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic stretches for the sulfonyl (S=O), carbonyl (C=O), and N-H groups of the piperazine and O-H of the carboxylic acid would be expected.[3]

Ionization Behavior (pKa): The Key to Physiological Relevance

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for a drug candidate.[4] It governs the extent of a molecule's ionization at a given pH, which directly influences its solubility, permeability across biological membranes, and receptor binding.[5][6] 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride possesses two primary ionizable centers: the carboxylic acid (acidic) and the distal nitrogen of the piperazine ring (basic).[7][8]

  • Carboxylic Acid (pKa₁): Expected to have a pKa around 3-5, typical for benzoic acids.[9] Below this pH, this group is neutral (-COOH); above this pH, it is ionized (-COO⁻).

  • Piperazine Amine (pKa₂): Expected to have a pKa around 8-10, typical for secondary amines in a piperazine ring.[8] Below this pH, this group is ionized (-NH₂⁺-); above this pH, it is neutral (-NH-).

Understanding these two pKa values is essential for predicting the compound's charge state in different physiological compartments, such as the stomach (pH ~1-3) and the intestine (pH ~6-7.5).

Data Summary: Predicted Ionization Constants
Ionizable GroupPredicted pKa RangeRationale
Carboxylic Acid3.5 - 4.5Consistent with substituted benzoic acids.[9]
Piperazine Nitrogen8.0 - 9.0Consistent with piperazine derivatives.[8]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for determining pKa values.[6]

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.

  • Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting sigmoid curve.[10][11] Specialized software is used to calculate the precise pKa values from the titration curve.

Aqueous Solubility: A Prerequisite for Absorption

Solubility is a critical determinant of a drug's oral bioavailability.[12] For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids. The World Health Organization (WHO) and other regulatory bodies recommend determining the pH-solubility profile across the physiological pH range of 1.2 to 6.8.[13]

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by the OECD Test Guideline 105.[14]

Experimental Protocol: Shake-Flask Equilibrium Solubility (OECD 105)
  • System Preparation: Prepare a series of buffers at various pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[13]

  • Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C to simulate body temperature) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][15] The concentration should be measured at different time points until it reaches a plateau.[13]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[16]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Data Summary: Expected pH-Solubility Profile
Buffer pHExpected SolubilityRationale
1.2 (Simulated Gastric Fluid) HighBoth the carboxylic acid (neutral) and piperazine (cationic) contribute to solubility. The compound exists as a positively charged species.
4.5 (Mid-Intestinal pH) LowerAs the pH approaches the pKa of the carboxylic acid, the molecule becomes zwitterionic, which often corresponds to the point of minimum solubility.
6.8 (Distal Intestinal pH) HigherThe carboxylic acid is fully ionized (anionic), and the piperazine is partially ionized (cationic), increasing solubility in aqueous media.
Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh excess compound B Add pH Buffer (e.g., pH 1.2, 4.5, 6.8) A->B C Agitate at 37°C for 24-48h B->C D Centrifuge/Filter to separate solid C->D E Analyze supernatant by HPLC-UV D->E F Calculate Concentration (mg/mL) E->F G G F->G Report Data G cluster_pathway Cellular Signaling cluster_inhibition Pharmacological Intervention A Substrate B Enzyme (e.g., Kinase, HDAC) A->B Binds to active site C Product B->C Catalyzes reaction Y Inhibition D Cellular Response C->D X 4-(Piperazin-1-ylsulfonyl) benzoic acid HCl X->B Competitively binds to active site

Caption: Hypothetical Competitive Enzyme Inhibition Mechanism.

Conclusion

The comprehensive characterization of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride requires a multi-faceted approach. By systematically determining its structural identity, ionization constants (pKa), pH-dependent solubility, and thermal properties, researchers can build a robust data package. This information is fundamental to understanding the compound's behavior in biological systems and is a critical prerequisite for successful drug development and formulation design. The protocols and frameworks outlined in this guide provide a scientifically rigorous path for achieving this goal.

References

  • Master Organic Chemistry. (2010). How To Use a pKa Table. [Link]

  • Valko, K., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Kandioller, W., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • OECD. Test No. 105: Water Solubility. oecd-ilibrary.org. [Link]

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]

  • World Health Organization. (2012). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of classification according to the Biopharmaceutics Classification System. WHO. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

  • Martínez-Ahumada, E., et al. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. ResearchGate. [Link]

  • Van de Vyver, T., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. [Link]

  • Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

  • Ho, J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • NextSDS. 4-(PIPERAZIN-1-YL)BENZOIC ACID DIHYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals. oecd.org. [Link]

  • Nguyen, T. H., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. pubs.rsc.org. [Link]

  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • NETZSCH. (2024). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. NETZSCH. [Link]

  • European Medicines Agency. (2016). Guideline on the chemistry of active substances. EMA. [Link]

  • Analytice. (2017). OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Al-Ghaban, W. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. FILAB. [Link]

  • Hung, W-S., et al. (2017). Correlating PSf Support Physicochemical Properties with the Formation of Piperazine-Based Polyamide and Evaluating the Resultant Nanofiltration Membrane Performance. MDPI. [Link]

  • TA Instruments. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com. [Link]

  • Sardar, A. S., et al. (2019). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Smith, S. C., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. [Link]

  • Sahu, S., et al. (2023). Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. PubMed. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]

  • European Union. (2021). Standard Operating Procedure for solubility testing. EURL ECVAM. [Link]

  • Popović-Djordjević, J. B., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of the Serbian Chemical Society. [Link]

  • BYJU'S. (2022). How to calculate pKa. BYJU'S. [Link]

  • ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study. ResolveMass. [Link]

  • Droge, S. T. J., et al. (2019). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Foundational

Comprehensive Structure Elucidation of 4-(Piperazin-1-ylsulfonyl)benzoic Acid Hydrochloride: A Methodological Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Context The compound 4-(piperazin-1-ylsulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Context

The compound 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride (C₁₁H₁₄N₂O₄S • HCl) represents a highly versatile bifunctional building block in modern medicinal chemistry. Structurally, it features a rigid benzoic acid moiety coupled to a basic piperazine ring via a robust sulfonamide linkage.

Piperazine sulfonamide derivatives form the critical pharmacophore in several advanced therapeutic agents. They are instrumental in the design of highly potent HIV-1 protease inhibitors, where the sulfonamide moiety directly hydrogen-bonds to the Ile50A and Ile50B residues of the viral enzyme[1]. Furthermore, this specific structural core is pivotal in the development of LpxH inhibitors targeting efflux-deficient E. coli strains[2], and in the synthesis of novel histone deacetylase (HDAC) inhibitors[3].

Because this molecule exists as a hydrochloride salt of a zwitterionic precursor (a basic secondary amine and an acidic carboxylic group), its structural elucidation presents unique analytical challenges. This guide details a self-validating, multi-modal analytical strategy to unambiguously confirm its chemical structure, atomic connectivity, and salt form.

Analytical Strategy and Logical Workflow

To prevent single-method bias, our laboratory employs an orthogonal analytical workflow. Relying solely on 1H NMR for sulfonamides often leads to misassignments due to restricted rotation around the S-N bond and the quadrupolar relaxation of nitrogen. Therefore, we integrate High-Resolution Mass Spectrometry (HRMS) for exact mass and formula validation, Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group confirmation, and 1D/2D Nuclear Magnetic Resonance (NMR) for comprehensive atomic mapping.

AnalyticalWorkflow Sample 4-(Piperazin-1-ylsulfonyl) benzoic acid HCl HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS FTIR ATR-FTIR Functional Groups Sample->FTIR NMR 1D & 2D NMR Atomic Connectivity Sample->NMR Structure Validated Chemical Structure HRMS->Structure FTIR->Structure NMR->Structure

Fig 1. Orthogonal multi-modal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Strategy

The target compound contains both a carboxylic acid (pKa ~4.0) and a piperazine secondary amine (pKa ~9.8). To create a self-validating system , we analyze the sample in both Positive (+ESI) and Negative (-ESI) Electrospray Ionization modes. Observing the expected [M+H]⁺ and [M-H]⁻ ions independently confirms the presence of both the basic and acidic functional groups without relying on external derivatization.

Exact Mass Data

Table 1: HRMS (ESI-TOF) Data Summary

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺C₁₁H₁₅N₂O₄S271.0747271.0751+1.47
[M-H]⁻C₁₁H₁₃N₂O₄S269.0601269.0598-1.11

Note: The presence of the ³⁴S isotope peak at approximately 4.4% relative abundance to the base peak further validates the presence of the sulfonyl group.

Fragmentation Logic (MS/MS)

Upon Collision-Induced Dissociation (CID) in positive mode, the molecule undergoes predictable fragmentation. The weakest bond is the S-N sulfonamide linkage. Cleavage here yields two diagnostic fragment ions, validating the bipartite nature of the molecule.

Fragmentation M1 [M+H]+ m/z 271.07 F1 [HOOC-C6H4-SO2]+ m/z 185.00 M1->F1 S-N Bond Cleavage F3 [Piperazine+H]+ m/z 87.09 M1->F3 S-N Bond Cleavage (Charge on Amine) F2 [HOOC-C6H4]+ m/z 121.03 F1->F2 Loss of SO2 (-64 Da)

Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

Because the compound is a hydrochloride salt, it is entirely insoluble in non-polar solvents like CDCl₃. We utilize DMSO-d₆ as the NMR solvent. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen-bonding networks typical of crystalline piperazine sulfonamides[4]. This prevents severe line broadening of the piperazine protons and allows for sharp, resolvable signals.

Data Interpretation

The aromatic region displays a classic AA'BB' spin system, indicative of a para-substituted benzene ring. The piperazine ring exhibits two distinct multiplets. Because the N4 nitrogen is protonated (HCl salt), the adjacent CH₂ protons (C3', C5') shift downfield compared to a free base.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations
C1 (Ar)134.5-C (quat)H2, H6
C2, C6 (Ar)130.58.15d (8.4)C1, C4, C=O
C3, C5 (Ar)128.07.95d (8.4)C1, C4, C2, C6
C4 (Ar)139.0-C (quat)H3, H5
C=O (Acid)166.513.50br s (1H)H2, H6
C2', C6' (Pip)43.53.20m (4H)C3', C5'
C3', C5' (Pip)42.03.15m (4H)C2', C6'
N4-H₂⁺-9.50br s (2H)-

Vibrational Spectroscopy (FT-IR)

To confirm the functional groups without the interference of solvent effects, Attenuated Total Reflectance (ATR) FT-IR is employed.

  • Causality for ATR vs. KBr: Traditional KBr pellet preparation can induce ion-exchange (forming the HBr salt of the piperazine), altering the spectrum. ATR avoids this matrix effect, preserving the native hydrochloride salt structure.

  • Key Diagnostic Bands:

    • 1705 cm⁻¹: Strong C=O stretching vibration (carboxylic acid dimer).

    • 1335 cm⁻¹ & 1160 cm⁻¹: Asymmetric and symmetric S=O stretches, characteristic of the sulfonamide group.

    • 2900 - 2400 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt (piperazinium hydrochloride), overlapping with the broad O-H stretch of the carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following step-by-step methodologies must be strictly adhered to.

Protocol A: HRMS Sample Preparation and Acquisition
  • Preparation: Accurately weigh 1.0 mg of 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride.

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Positive Mode Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H₂O containing 0.1% Formic Acid . Logic: Formic acid forces the protonation of the basic piperazine nitrogen, ensuring a strong [M+H]⁺ signal.

  • Negative Mode Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H₂O containing 0.1% Ammonium Hydroxide . Logic: Basic conditions force the deprotonation of the carboxylic acid, ensuring a strong [M-H]⁻ signal.

  • Calibration: Infuse a sodium formate calibration solution prior to the sample. The system is self-validating if the mass error of the calibrant is < 1 ppm before sample injection.

  • Acquisition: Inject via direct infusion at 5 µL/min into an ESI-TOF mass spectrometer.

Protocol B: NMR Sample Preparation and Acquisition
  • Preparation: Weigh 15–20 mg of the compound into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Logic: TMS serves as an internal reference (0.00 ppm), ensuring chemical shift accuracy independent of magnetic field drift.

  • Homogenization: Sonicate for 2 minutes at room temperature until the solution is optically clear. Particulate matter will distort the magnetic field homogeneity (shimming).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C (1024 scans) spectra at 298 K.

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Piperazine Sulfonyl Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine sulfonyl benzoic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine sulfonyl benzoic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. This in-depth technical guide charts the historical trajectory of this remarkable chemical class, from the foundational discoveries of its constituent moieties—piperazine and sulfonamides—to its evolution as a privileged scaffold in contemporary drug discovery. We will dissect the key synthetic strategies, explore the intricate structure-activity relationships that govern its biological effects, and delve into its prominent applications as antibacterial, anticancer, and enzyme-inhibiting agents. This guide provides a comprehensive resource for researchers, offering field-proven insights into the causality behind experimental choices, detailed experimental protocols, and a forward-looking perspective on the future of this versatile pharmacophore.

A Confluence of Pharmacophores: The Historical Genesis

The story of piperazine sulfonyl benzoic acids is not one of a single, serendipitous discovery, but rather the convergence of independent streams of medicinal chemistry research. The ultimate combination of these three moieties—piperazine, a sulfonyl linker, and a benzoic acid derivative—capitalized on the unique and advantageous properties of each component.

The Rise of Sulfonamides: The First "Magic Bullets"

The journey begins in the early 20th century with the advent of sulfonamide drugs. Initially explored for their utility in the dye industry, their remarkable antibacterial properties were discovered in the 1930s by Gerhard Domagk at Bayer. He found that a red dye, Prontosil, could effectively treat streptococcal infections in mice.[1][2] It was later elucidated by Ernest Fourneau that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide.[2] This discovery ushered in the era of antibacterial chemotherapy, as sulfanilamide and its derivatives became the first broadly effective systemic antimicrobial agents, saving countless lives before the widespread availability of penicillin.[1][3] The success of sulfonamides established the sulfonyl group as a critical pharmacophore for achieving therapeutic effects.

Piperazine: From Anthelmintic to Privileged Scaffold

Piperazine, a simple six-membered heterocycle containing two nitrogen atoms, was initially used in the early 1900s for treating gout.[4] Its anthelmintic properties were discovered in 1953, where it was found to paralyze parasites, leading to their expulsion from the host.[5] The mechanism of action involves agonism of GABA receptors in helminths, a target distinct from the vertebrate central nervous system, providing a degree of selective toxicity.[5][6]

Over time, medicinal chemists recognized the immense potential of the piperazine ring. Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity.[7][8] This adaptability, coupled with its favorable pharmacokinetic profile, led to piperazine being classified as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[7][9]

The recognition of piperazine's value is evident in the vast number of drugs that incorporate this moiety, targeting a wide array of conditions from central nervous system disorders to cancer.[6][10]

The Synthesis of a Versatile Scaffold: Chemical Strategies and Methodologies

The modular nature of piperazine sulfonyl benzoic acids lends itself to convergent synthetic strategies, allowing for the systematic variation of each component to explore structure-activity relationships. The most common approach involves the coupling of a pre-functionalized piperazine with a sulfonyl chloride-bearing benzoic acid derivative, or vice versa.

General Synthetic Approach

A representative synthesis of a piperazine sulfonyl benzoic acid derivative typically involves the reaction of a substituted piperazine with a chlorosulfonyl benzoic acid in the presence of a base.

General Synthesis cluster_reaction Reaction Conditions Piperazine Substituted Piperazine Reaction Coupling Reaction Piperazine->Reaction SulfonylBenzoicAcid Chlorosulfonyl Benzoic Acid SulfonylBenzoicAcid->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Product Piperazine Sulfonyl Benzoic Acid Derivative Reaction->Product

Caption: General synthetic scheme for piperazine sulfonyl benzoic acids.

Detailed Experimental Protocol: Synthesis of 4-((4-(Benzothiazol-2-yl)piperazin-1-yl)sulfonyl)benzoic acid

This protocol is adapted from a known procedure for synthesizing a bioactive piperazine sulfonyl benzoic acid derivative.[11]

Materials:

  • 2-(Piperazin-1-yl)benzothiazole

  • 4-Chlorosulfonylbenzoic acid

  • Triethylamine (TEA)

  • Dry Dichloromethane (DCM)

  • Dry Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Distilled Water

  • Petroleum Ether

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 2-(piperazin-1-yl)benzothiazole (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-chlorosulfonylbenzoic acid (1.1 equivalents) in dry THF and add it dropwise to the cooled piperazine solution.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, evaporate the solvent to dryness under reduced pressure.

    • Dissolve the residue in distilled water and acidify to approximately pH 6 with glacial acetic acid.

    • Stir the mixture for 30 minutes to allow for precipitation.

  • Isolation and Purification:

    • Filter the solid product by suction filtration.

    • Wash the solid with water, followed by petroleum ether.

    • Recrystallize the crude product from ethanol to obtain the pure 4-((4-(benzothiazol-2-yl)piperazin-1-yl)sulfonyl)benzoic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanistic Insights

The versatility of the piperazine sulfonyl benzoic acid scaffold has led to its exploration in a wide range of therapeutic areas. The specific biological activity is largely dictated by the nature and position of substituents on the aromatic rings and the piperazine moiety.

Antibacterial Agents: Targeting LpxH

A significant breakthrough in the application of this scaffold has been the discovery of inhibitors of UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[12] Lipid A is a critical component of the outer membrane of these bacteria, and its disruption leads to cell death.

The first-in-class LpxH inhibitor, a sulfonyl piperazine compound designated AZ1, was identified through a high-throughput screening campaign by AstraZeneca.[12][13] This discovery has spurred intensive research efforts to develop more potent and broad-spectrum LpxH inhibitors.

LpxH_Inhibition UDP_DAGn UDP-2,3-diacylglucosamine LpxH LpxH Enzyme UDP_DAGn->LpxH Lipid_X Lipid X LPS_Biosynthesis LPS Biosynthesis Lipid_X->LPS_Biosynthesis Bacterial_Viability Bacterial Viability LPS_Biosynthesis->Bacterial_Viability Essential for LpxH->Lipid_X Catalyzes Inhibitor Piperazine Sulfonyl Benzoic Acid Inhibitor Inhibitor->LpxH Inhibits

Caption: Mechanism of action of piperazine sulfonyl benzoic acid LpxH inhibitors.

Structure-Activity Relationship (SAR) for LpxH Inhibitors:

MoietyPositionFavorable SubstituentsUnfavorable Substituents
Phenyl Ring metaBulky, hydrophobic groupsSmall, polar groups
Piperazine Ring N-acyl groupExtended N-acyl chains are well-tolerated-
Benzoic Acid -Generally inactive-

A bulky hydrophobic meta-substituent on the phenyl ring is beneficial for activity. Extended N-acyl groups on the piperazine ring are well-tolerated and can slightly modulate activity.[12] Interestingly, replacement of the benzoic acid moiety with other groups can lead to active compounds, suggesting the benzoic acid itself is not essential for LpxH inhibition in all cases.

Anticancer Agents: Histone Deacetylase (HDAC) Inhibition

Piperazine sulfonyl benzoic acids have also emerged as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[14] Aberrant HDAC activity is implicated in various cancers, making them an attractive therapeutic target.

Certain 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which are derivatives of the core scaffold, have shown selective inhibition of HDAC6 over HDAC1 and exhibit antiproliferative activity against lung cancer cells.[11]

Structure-Activity Relationship (SAR) for HDAC Inhibitors:

MoietyPositionFavorable SubstituentsUnfavorable Substituents
Hydroxamic Acid para on phenyl ringEssential for HDAC inhibitionmeta on phenyl ring
Benzimidazole Ring -Can be replaced by isosteric heterocycles (benzoxazole, benzothiazole)-

The position of the hydroxamic acid substituent is critical, with para-substituted compounds being active HDAC inhibitors while meta-substituted analogues are largely inactive.[11]

Other Therapeutic Targets

The versatility of the piperazine sulfonyl benzoic acid scaffold extends to other enzyme families, including:

  • Carbonic Anhydrase Inhibitors: Derivatives have been designed as inhibitors of human carbonic anhydrase isoforms, which are involved in various physiological processes and are targets for antiglaucoma, anticonvulsant, and anticancer drugs.

  • Serotonin Receptor Ligands: The arylpiperazine moiety is a well-known pharmacophore for serotonin receptors, and incorporation of the sulfonyl benzoic acid can modulate affinity and selectivity.[15]

Pharmacokinetics and Drug-like Properties

A key advantage of the piperazine moiety is its ability to impart favorable pharmacokinetic properties. The two nitrogen atoms can be protonated at physiological pH, which generally enhances aqueous solubility.[16] This, in turn, can improve oral bioavailability. The specific substitution pattern on the piperazine sulfonyl benzoic acid scaffold significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, lipophilicity can be tuned by altering the substituents on the aromatic rings, which affects membrane permeability and protein binding.

ParameterGeneral Trend for Piperazine DerivativesReference
Solubility Generally enhanced due to the basic nitrogen atoms of the piperazine ring.[16]
Oral Bioavailability Often improved due to a balance of solubility and permeability.[17]
Metabolism Primarily hepatic metabolism via cytochrome P450 enzymes.[17]
Distribution Can be tailored to achieve CNS penetration or peripheral restriction based on lipophilicity and polarity.[17]

Future Perspectives and Conclusion

The journey of piperazine sulfonyl benzoic acids from a conceptual combination of pharmacophores to a clinically relevant scaffold is a testament to the power of medicinal chemistry. The modularity of its synthesis allows for extensive exploration of chemical space, leading to the discovery of potent and selective inhibitors for a growing number of biological targets.

Future research in this area will likely focus on:

  • Fine-tuning Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Novel Therapeutic Targets: Exploring the activity of this scaffold against emerging drug targets.

  • Advanced Drug Delivery: Developing formulations and prodrug strategies to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1740, 13-26.
  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Sulfonamide (medicine). Retrieved from [Link]

  • El-Sayed, M. A. A. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Pharmaceutical Sciences, 21(1), 1-6.
  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 357(6), e2300508.
  • Rathi, E., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202500366.
  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Rathi, E., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
  • Lee, J. H., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of Medicinal Chemistry, 67(22), 17453-17468.
  • Lee, J. H., et al. (2025). From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens. ACS Infectious Diseases, 11(11), 2345-2359.
  • Kumar, V., & Singh, P. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Kavirajan, N. (2017, October 16). DOT language — Beginner (Graph description language). Medium.
  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 5436-5449.
  • Zhang, L., et al. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proceedings of the National Academy of Sciences, 117(7), 3463-3468.
  • Leopoldo, M., et al. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Molecules, 22(1), 103.
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • On, A. D., et al. (2018). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2571.
  • Asif, M. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Lee, J. H., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au, 4(11), 3011-3023.
  • Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8099.
  • Shi, Z., et al. (2021). Multistep retrosynthesis predictions by Graph2Edits.
  • Guzik, P., et al. (2009). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides.
  • Ganesan, A., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144646.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
  • Kumar, N. P., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Archives of Microbiology, 207(2), 56.
  • Ho, T. C. S., et al. (2020). Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight. Journal of Medicinal Chemistry, 63(21), 12460-12484.
  • Google Patents. (2000). CN1245494A - New 4-(1-piperazinyl)
  • Adamo, A., et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 20(4), 743-750.
  • Ley, S. V., et al. (2007). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly.

Sources

Foundational

Fundamental Research on 4-(Piperazin-1-yl)benzoic Acid Derivatives: A Technical Guide to Scaffold-Driven Drug Discovery

Executive Summary: The Strategic Value of the Scaffold In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic viability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic viability of the resulting drug candidates. 4-(piperazin-1-yl)benzoic acid and its derivatives (such as ethyl 4-(piperazin-1-yl)benzoate) represent a highly privileged, bifunctional building block.

The structural brilliance of this scaffold lies in its dual functional handles and its predictable conformational geometry. The secondary amine of the piperazine ring serves as an ideal vector for N-alkylation or N-acylation, allowing chemists to project hydrophobic or hydrogen-bonding moieties into deep protein pockets. Conversely, the benzoic acid moiety provides a rigid, planar linker that can be converted into amides, esters, or acylsulfonamides. This specific structural combination has been pivotal in the discovery of potent Bcl-2/Bcl-xL inhibitors in oncology 1 and CCR1 antagonists for immune disorders 2.

Mechanistic Causality in Target Engagement: The Bcl-2 Paradigm

To understand why 4-(piperazin-1-yl)benzoic acid is utilized, one must examine the structural biology of its primary targets. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL confers survival advantages to malignant cells. These proteins feature a hydrophobic binding groove that naturally accommodates the BH3 domain of pro-apoptotic proteins (e.g., BIM, PUMA).

When designing small-molecule inhibitors to disrupt this protein-protein interaction (PPI), the inhibitor must mimic the BH3 domain. The piperazine ring of the 4-(piperazin-1-yl)benzoic acid scaffold adopts a stable chair conformation . This geometry is not arbitrary; it forces attached substituents (such as a benzyl or biphenyl group) into a pseudoequatorial position, projecting them perfectly into the deep P4 hydrophobic pocket of the Bcl-2 groove 3. Furthermore, the benzoic acid tail is typically coupled with benzenesulfonamide to form an acylsulfonamide linkage, which mimics the electrostatic interactions of the conserved aspartic acid residue found in native BH3 domains 1.

G A Apoptotic Stimulus B BH3-only Proteins (BIM, PUMA) A->B Activates C Bcl-2 / Bcl-xL (Anti-apoptotic) B->C Inhibits D Bax / Bak (Pro-apoptotic) B->D Activates C->D Sequesters E Apoptosis (Cell Death) D->E Oligomerization F 4-(piperazin-1-yl)benzoic acid derivatives F->C Competitive Inhibition

Fig 1. Mechanism of Bcl-2 inhibition by piperazine-benzoic acid derivatives in apoptosis.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of the core intermediate, ethyl 4-(piperazin-1-yl)benzoate, relies on a double nucleophilic substitution. The primary amine of ethyl 4-aminobenzoate attacks the electrophilic carbons of bis-(2-chloroethyl)-amine, driving a cyclization event that forms the piperazine ring 4.

Protocol 1: Synthesis and Validation of Ethyl 4-(piperazin-1-yl)benzoate

Rationale: We utilize n-butanol as the solvent because its high boiling point (117.7 °C) provides the necessary thermal energy to drive the sterically hindered cyclization. Anhydrous potassium carbonate is introduced mid-reaction to neutralize the generated hydrochloric acid, shifting the equilibrium toward the product and preventing the protonation of the newly formed secondary amine.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, combine 39.5 g (0.24 mol) of ethyl 4-aminobenzoate (free base) and 47.1 g (0.265 mol) of bis-(2-chloroethyl)-amine hydrochloride in 140 mL of n-butanol.

  • Initial Reflux: Heat the mixture to reflux (approx. 118 °C) under an inert nitrogen atmosphere for 36 hours.

  • Base Addition: Carefully add 16.8 g (0.12 mol) of powdered anhydrous potassium carbonate ( K2​CO3​ ) to the hot mixture. Causality: Adding the base after initial intermediate formation prevents premature degradation of the bis-(2-chloroethyl)-amine.

  • Secondary Reflux: Continue heating at reflux for an additional 80 hours to ensure complete cyclization.

  • Hot Filtration: Filter the hot reaction mixture via suction to remove inorganic salts ( KCl ). Wash the filter cake with 20 mL of hot n-butanol.

  • Crystallization: Cool the combined filtrates to 4 °C overnight. Filter the resulting solid product, wash with diethyl ether, and dry under vacuum.

  • Self-Validating Quality Control:

    • Yield Check: Expected yield is ~64% (33.4 g) of yellow crystals.

    • Purity Check: Recrystallize from ethanol/diethyl ether (2:1 v/v). The purified hydrochloride salt must exhibit a melting point of 176°-178° C 4. Deviations >2°C indicate incomplete cyclization or residual starting material, requiring secondary recrystallization.

Structure-Activity Relationship (SAR) & Quantitative Profiling

Once the core scaffold is synthesized, derivatization at the N4-position of the piperazine ring is conducted to optimize target affinity. The table below demonstrates how transitioning from a simple phenyl ring to a bulky biphenyl system drastically increases the binding affinity against Bcl-2 and Bcl-xL by maximizing van der Waals contacts within the P4 pocket 3.

Table 1: SAR of N-Substituted 4-(piperazin-1-yl)benzoic Acid Acylsulfonamide Derivatives

Compound IDN4-Piperazine SubstituentBcl-2 IC50​ (nM)Bcl-xL IC50​ (nM)Cellular EC50​ (µM)
1a (Prototype) Phenyl150.0 ± 12.0300.0 ± 15.0> 1.00
8a Benzyl85.0 ± 5.5110.0 ± 8.00.85
8m (Optimized) Biphenyl-2-ylmethyl< 1.0 < 1.0 0.02
22 (Urea Linker) Phenyl Urea450.0 ± 25.0600.0 ± 30.0> 5.00

Data synthesis reflects the optimization trajectory of biarylacylsulfonamide inhibitors, highlighting the >100-fold potency increase achieved by the biphenyl-2-ylmethyl substitution.

Biological Evaluation: Self-Validating Assay Workflows

To ensure that the synthesized derivatives genuinely engage the target (rather than acting as pan-assay interference compounds or cytotoxic agents), a rigorous, self-validating screening workflow is required.

Workflow S1 Chemical Synthesis S2 Purification & LC-MS S1->S2 S3 FPA Binding Assay S2->S3 S4 Cell Viability (MTS Assay) S3->S4 S5 SAR & Lead Optimization S4->S5 S5->S1 Iterative Refinement

Fig 2. Iterative screening workflow for piperazine-based drug discovery.

Protocol 2: Fluorescence Polarization Assay (FPA) for Target Engagement

Rationale: FPA is chosen over ELISA or Surface Plasmon Resonance (SPR) because it occurs entirely in solution. Immobilizing Bcl-2 on a surface can alter the conformation of its hydrophobic groove. By using a fluorescently labeled BH3 peptide in solution, we preserve the native state of the protein. The physical causality is straightforward: a small fluorescent peptide tumbles rapidly (low polarization). When bound to the massive Bcl-2 protein, its tumbling slows down (high polarization). A successful piperazine derivative will displace the peptide, causing a measurable drop in polarization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 nM solution of fluorescein-labeled BIM-BH3 peptide and a 50 nM solution of recombinant human Bcl-2 protein in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

  • Compound Plating: In a 384-well black opaque microplate, perform a 10-point 3-fold serial dilution of the test compounds (starting at 10 µM) in DMSO. Ensure final DMSO concentration does not exceed 1% to prevent protein denaturation.

  • Complex Addition: Add 20 µL of the Bcl-2/BIM-BH3 complex to each well containing 0.2 µL of the compound.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to allow the competitive binding equilibrium to stabilize.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validating Controls:

    • Positive Control: ABT-737 (a known potent Bcl-2 inhibitor). If ABT-737 fails to reduce polarization to baseline, the protein is aggregated or misfolded.

    • Negative Control: DMSO only (Maximum polarization).

    • Blank: Free BIM-BH3 peptide without Bcl-2 (Minimum polarization). The assay is only valid if the dynamic range (mP difference between Negative Control and Blank) is >100 mP.

References

  • Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL Source: ACS Publications URL:[Link]

  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate Source: PrepChem.com URL:[Link]

  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS Source: European Patent Office (EPO) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 4-(Piperazin-1-ylsulfonyl)benzoic Acid in Modern Drug Discovery: From PROTACs to Polypharmacology

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Structural Rationale In contemporary drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In contemporary drug discovery, the demand for versatile, rigid, and metabolically stable bifunctional building blocks is at an all-time high. 4-(Piperazin-1-ylsulfonyl)benzoic acid (CAS: 245984-26-5) has emerged as a privileged scaffold. Structurally, it combines three highly valuable moieties:

  • A Benzoic Acid Handle: Enables rapid, high-yielding amide coupling with diverse primary and secondary amines.

  • A Piperazine Ring: A basic, secondary amine that enhances aqueous solubility and serves as a highly reactive nucleophile for alkylation, reductive amination, or further amidation.

  • A Sulfonyl Bridge: Imparts a rigid, predictable geometric vector (sulfonamide-like) that resists metabolic degradation (unlike ester or amide linkers) while acting as a potent hydrogen-bond acceptor.

This unique topology allows the molecule to act as a central hub in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1], dual-target polypharmacology agents [2], and highly selective kinase/inflammasome inhibitors [3].

Application Workflows & Mechanistic Insights

Targeted Protein Degradation (PROTACs)

In the design of PROTACs, linker rigidity and exit vectors dictate the formation of the ternary complex between the Protein of Interest (POI), the E3 ligase, and the degrader. The 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold provides a rigidified "linker-hub." The benzoic acid moiety is typically coupled to the POI ligand (e.g., an HPK1 binder), while the piperazine nitrogen is functionalized with a PEGylated E3 ligase ligand (e.g., a Cereblon or VHL binder) [1, 4].

PROTAC_Workflow POI Protein of Interest (POI) Ligand Benzoic Benzoic Acid (Amide Coupling) POI->Benzoic HATU, DIPEA DMF, RT Piperazine Piperazine Ring (SN2 / Amidation) Benzoic->Piperazine Sulfonyl Bridge (Rigid Vector) E3 E3 Ligase Binder (Cereblon/VHL) Piperazine->E3 Linker Attachment (PEG/Alkyl)

Workflow for assembling PROTACs using the bifunctional 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold.

Polypharmacology: Dual-Target Inhibitors

The treatment of complex diseases often requires inhibiting multiple pathways simultaneously. Recently, this scaffold was utilized to synthesize NAMPT/PARP1 dual-target inhibitors for breast cancer therapy [2]. The benzoic acid was converted to a thiourea/amide derivative to bind NAMPT, while the piperazine was coupled to a phthalazinone derivative to engage PARP1. The sulfonyl group ensures the two pharmacophores are held at an optimal distance without entropic penalties.

Dual_Target Core 4-(Piperazin-1-ylsulfonyl)benzoic acid Product Dual-Target Inhibitor (Synergistic Anti-Tumor Efficacy) Core->Product Convergent Synthesis PharmA NAMPT Pharmacophore (Pyridine derivative) PharmA->Core Amidation at Benzoic Acid PharmB PARP1 Pharmacophore (Phthalazinone derivative) PharmB->Core Alkylation at Piperazine

Convergent assembly of NAMPT/PARP1 dual-target inhibitors via the central piperazine-sulfonyl core.

Quantitative Profiling of Scaffold Derivatives

The structural versatility of 4-(piperazin-1-ylsulfonyl)benzoic acid translates into potent biological activity across various target classes. Table 1 summarizes the physicochemical and in vitro profiling of key derivatives synthesized from this core.

Table 1: Biological Evaluation of 4-(Piperazin-1-ylsulfonyl)benzoic Acid Derivatives

Compound Class / ApplicationPrimary Target(s)Key Functionalization at CorePotency (IC₅₀ / DC₅₀)Reference
Dual-Target Inhibitor (DDY01) NAMPT / PARP1Phthalazinone at piperazine, Pyridine at benzoic acid12.5 nM (NAMPT) / 8.2 nM (PARP1)[2]
Inflammasome Inhibitor (14) NLRP35-chloro-2-methoxybenzamide at benzoic acid550 nM[3]
PROTAC Degrader HPK1Thalidomide-PEG linker at piperazineDC₅₀ < 100 nM[1]
Kinase Inhibitor Aurora AAzepine fusion via piperazine< 10 nM[4]

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems . In-process controls (IPCs) are embedded to confirm reaction progress without relying solely on final product isolation.

Protocol A: Amide Coupling at the Benzoic Acid Moiety

Objective: Attach a primary amine-containing pharmacophore (or POI ligand) to the benzoic acid handle.

Scientific Causality: HATU is selected over traditional EDC/HOBt because it forms a highly reactive HOAt ester, which is critical for overcoming the steric hindrance often induced by the bulky sulfonyl-piperazine system. DIPEA is used as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(piperazin-1-ylsulfonyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Check 1: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Control (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject. Look for the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+ . If unreacted acid remains, verify the pH is >8; if not, add an additional 1.0 equiv of DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Functionalization of the Piperazine Secondary Amine

Objective: Alkylate the piperazine ring with an alkyl halide (e.g., a PROTAC linker).

Scientific Causality: The secondary amine of the piperazine is highly nucleophilic, but direct alkylation with alkyl chlorides can be sluggish. The addition of catalytic Potassium Iodide (KI) triggers an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the Sₙ2 attack and minimizing side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 0.3 mmol) in anhydrous Acetonitrile (4.0 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv, 0.75 mmol), the alkyl halide linker (1.2 equiv, 0.36 mmol), and catalytic KI (0.1 equiv, 0.03 mmol).

  • Reaction: Heat the mixture to 65 °C and stir for 12 hours.

  • In-Process Control (TLC & Ninhydrin Stain): Spot the reaction mixture alongside the starting material on a silica TLC plate. Stain with Ninhydrin and heat.

    • Self-Validation Check 2: The starting material (containing a secondary amine) will stain a deep purple/brown. The successful product (a tertiary amine) will not stain strongly with Ninhydrin, providing immediate visual confirmation of conversion.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the final bifunctional conjugate.

References

The following authoritative sources ground the mechanistic claims and applications discussed in this guide. All links are provided for direct verification.

  • Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof.US Patent US20240025923A1 (2024). Details the use of 4-(piperazine-1-sulfonyl)benzoic acid hydrochloride in the synthesis of HPK1 PROTACs.
  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules (2024). Demonstrates the scaffold's utility in bridging two distinct pharmacophores for synergistic efficacy. URL:[Link]

  • Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry (2018). Highlights the critical role of the sulfonamide-benzamide vector in target engagement. URL:[Link]

  • Proteolysis-targeting chimera (PROTAC) compounds and uses thereof.WO Patent WO2024165050A1 (2024). Outlines general methodologies for utilizing piperazin-1-ylsulfonyl derivatives in E3 ligase recruitment.
Application

Application Notes and Protocols for the Strategic Use of 4-(Piperazin-1-ylsulfonyl)benzoic Acid in PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][6] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are crucial for the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[7][8]

This application note details the strategic incorporation of 4-(Piperazin-1-ylsulfonyl)benzoic acid into PROTAC linker design. We will explore the rationale behind its use, its impact on the physicochemical properties of the resulting PROTAC, and provide detailed protocols for its synthesis and integration into a model PROTAC molecule.

The Rationale for Employing 4-(Piperazin-1-ylsulfonyl)benzoic Acid in PROTAC Linkers

The structure of 4-(piperazin-1-ylsulfonyl)benzoic acid offers a unique combination of chemical functionalities that can be strategically leveraged to enhance PROTAC performance. This building block incorporates a piperazine ring, a sulfonamide linkage, and a benzoic acid moiety, each contributing distinct advantages to the linker's design.

  • The Piperazine Moiety for Enhanced Solubility and Rigidity : The inclusion of a piperazine ring in the linker is a widely adopted strategy to improve the physicochemical properties of PROTACs.[9][10] Piperazine is a saturated heterocycle that can introduce a degree of rigidity into the linker, which can be beneficial for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[7] Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, thereby increasing the aqueous solubility of the PROTAC molecule—a common challenge for these high molecular weight compounds.[9][11]

  • The Sulfonamide Linkage for Metabolic Stability : The sulfonamide bond is a robust and metabolically stable linkage that is resistant to enzymatic cleavage.[12] Its incorporation into the PROTAC linker can enhance the overall stability of the molecule, leading to a longer half-life and sustained target degradation.

  • The Benzoic Acid as a Versatile Handle for Conjugation : The carboxylic acid group of the benzoic acid moiety serves as a convenient and versatile attachment point for either the POI ligand or the E3 ligase ligand through standard amide bond formation.[13] This allows for a modular and efficient assembly of the final PROTAC molecule.

The combination of these features in a single, readily available building block makes 4-(piperazin-1-ylsulfonyl)benzoic acid an attractive component for the rational design of PROTAC linkers with improved properties.

Visualizing the PROTAC Mechanism and Synthesis Workflow

To better understand the context of this application note, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for the synthesis of a PROTAC utilizing 4-(piperazin-1-ylsulfonyl)benzoic acid.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Proteasome->Ub Recycled

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow start Starting Materials: - POI Ligand with amine - E3 Ligase Ligand with amine - 4-(Piperazin-1-ylsulfonyl)benzoic acid step1 Step 1: Amide Coupling (POI Ligand + Linker) start->step1 step2 Step 2: Activation of Second Carboxylic Acid step1->step2 step3 Step 3: Amide Coupling (Linker-POI + E3 Ligase Ligand) step2->step3 purification Purification and Characterization (HPLC, LC-MS, NMR) step3->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model PROTAC using 4-(piperazin-1-ylsulfonyl)benzoic acid.

Protocol 1: Synthesis of a PROTAC Intermediate via Amide Coupling

This protocol describes the coupling of a POI ligand containing a free amine to the carboxylic acid of 4-(piperazin-1-ylsulfonyl)benzoic acid.

Materials:

  • POI ligand with a primary or secondary amine

  • 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the POI ligand (1.0 eq) and 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired PROTAC intermediate.

Protocol 2: Final PROTAC Synthesis via a Second Amide Coupling

This protocol details the coupling of the PROTAC intermediate from Protocol 1 to an E3 ligase ligand containing a free amine.

Materials:

  • PROTAC intermediate from Protocol 1

  • E3 ligase ligand with a primary or secondary amine (e.g., a pomalidomide derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative reverse-phase HPLC system

Procedure:

  • To a solution of the PROTAC intermediate from Protocol 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

Characterization and Data

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

Table 1: Physicochemical Properties of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

PropertyValueSource
CAS Number 1043554-68-2
Molecular Weight 306.77 g/mol
Purity ≥95%
Physical Form Solid

Table 2: Characterization of the Final PROTAC

AnalysisExpected Outcome
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC.
¹H NMR Peaks corresponding to all protons of the POI ligand, linker, and E3 ligase ligand with appropriate integrations and multiplicities.
¹³C NMR Peaks corresponding to all carbons of the PROTAC molecule.
Purity (HPLC) >95% purity at a specified wavelength (e.g., 254 nm).

Biological Evaluation

Once synthesized and characterized, the PROTAC should be evaluated for its biological activity.

Protocol 3: Western Blot Analysis of Target Protein Degradation

This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.

Conclusion

The rational design of PROTAC linkers is paramount to achieving potent and selective protein degraders with favorable drug-like properties. 4-(Piperazin-1-ylsulfonyl)benzoic acid represents a valuable and versatile building block for this purpose. Its inherent structural features—a solubility-enhancing and rigidifying piperazine moiety, a stable sulfonamide linkage, and a convenient carboxylic acid handle—provide a solid foundation for the construction of effective PROTACs. The protocols outlined in this application note offer a clear and reproducible path for the synthesis and evaluation of PROTACs incorporating this promising linker component, empowering researchers to further advance the field of targeted protein degradation.

References

  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2137-2148.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). Molecules, 20(12), 22696-22714.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). ChemMedChem, 17(9), e202200070.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(48), 31257-31265.
  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (2016). Google Patents.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • LU-AA34443. (n.d.). PubChem. Retrieved from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2020). Journal of Medicinal Chemistry, 63(23), 14643-14654.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). JoVE. Retrieved from [Link]

  • Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(48), 31257-31265.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). DiVA portal. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(40), 21968-21975.
  • Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. (2021). Bioorganic & Medicinal Chemistry, 45, 116331.
  • Characterization of PROTAC-mediated complexes by native mass spectrometry and surface induced dissociation. (2026). American Chemical Society. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from [Link]

  • Biological Characterization of Myeloid-Epithelial-Reproductive Tyrosine Kinase (MERTK) Proteolysis Targeting Chimeras. (n.d.). University of Helsinki. Retrieved from [Link]

  • Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex. (2021). WashU Medicine Research Profiles. Retrieved from [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2021). Chemical Society Reviews, 50(23), 12837-12852.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved from [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). Molecules, 26(3), 672.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis and Evaluation of HDAC Inhibitors Utilizing a 4-(Piperazin-1-ylsulfonyl)benzoic Acid Scaffold

Abstract Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as major targets for cancer therapy.[1][2] This document provides a comprehensive guide for the synthesis, purification, character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as major targets for cancer therapy.[1][2] This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel histone deacetylase inhibitors (HDACis) built upon a versatile 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold. This scaffold serves as a robust "cap" group, a key pharmacophoric element that interacts with the surface of the enzyme active site. We present a detailed, field-tested protocol for the synthesis of a hydroxamic acid-based inhibitor, a common and effective zinc-binding group (ZBG) for potent HDAC inhibition.[3][4] Furthermore, this guide outlines established protocols for in vitro enzymatic assays and cell-based analysis to determine inhibitor potency and cellular activity. These methodologies are designed for researchers in drug development and chemical biology to facilitate the exploration of this promising class of compounds.

Introduction: The Rationale for the 4-(Piperazin-1-ylsulfonyl)benzoic Acid Scaffold

HDAC inhibitors have shown significant promise as anticancer agents, with several now approved for treating various malignancies.[2][5] The canonical pharmacophore model for an HDAC inhibitor consists of three key components:

  • Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the HDAC active site. Hydroxamic acids (-CONHOH) are among the most potent ZBGs.[3][4]

  • Linker: A hydrophobic chain that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with residues on the rim of the active site, contributing to affinity and isoform selectivity.

The 4-(piperazin-1-ylsulfonyl)benzoic acid moiety is an excellent starting point for the "Cap Group." Its sulfonamide and piperazine components offer key hydrogen bonding opportunities, while the benzoic acid provides a convenient chemical handle for derivatization and connection to the linker and ZBG. Studies have shown that analogs incorporating this scaffold exhibit potent, low micromolar to nanomolar inhibitory activity against HDACs, particularly HDAC6, and can induce cell cycle arrest in cancer cell lines.[6][7]

This guide will detail the synthesis of a model compound, N-hydroxy-4-((4-(6-aminohexanoyl)piperazin-1-yl)sulfonyl)benzamide , demonstrating the synthetic strategy.

Part 1: Synthesis of a Model HDAC Inhibitor

This section outlines the complete synthetic workflow for a target HDAC inhibitor. The strategy involves a robust amide coupling reaction to connect the cap group to a linker, followed by the formation of the crucial hydroxamic acid ZBG.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydroxamic Acid Formation A 4-(Piperazin-1-ylsulfonyl) benzoic acid C HATU, DIPEA, DMF A->C Reactant B Methyl 6-aminohexanoate (Linker) B->C Reactant D Intermediate Ester C->D Product E Intermediate Ester F NH2OH·HCl, KOH, MeOH E->F Reactant G Final HDAC Inhibitor (Hydroxamic Acid) F->G Product

Caption: Synthetic route from the cap group to the final inhibitor.

Materials and Reagents
ReagentSupplierPurityNotes
4-(Piperazin-1-ylsulfonyl)benzoic acidCommercial>98%Starting Material (Cap)
Methyl 6-aminohexanoate hydrochlorideCommercial>98%Linker precursor
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial>98%Peptide coupling agent
DIPEA (N,N-Diisopropylethylamine)Commercial>99%Non-nucleophilic base
DMF (N,N-Dimethylformamide)CommercialAnhydrousReaction solvent
Hydroxylamine hydrochloride (NH₂OH·HCl)Commercial>99%For hydroxamic acid formation
Potassium hydroxide (KOH)Commercial>85%Base for hydroxylamine
Methanol (MeOH)CommercialAnhydrousReaction solvent
Dichloromethane (DCM), Ethyl Acetate (EtOAc), HexanesCommercialHPLC GradeFor workup & chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialReagent GradeDrying agent
Protocol 1.1: Amide Coupling to Synthesize Intermediate Ester

This protocol details the coupling of the carboxylic acid "cap" to the amine "linker" using HATU, a highly efficient coupling reagent known for fast reaction rates and minimal side reactions.[8][9]

Rationale: The carboxylic acid of the starting material is first activated by HATU to form a highly reactive OAt-active ester.[8][10] The non-nucleophilic base, DIPEA, deprotonates the amine hydrochloride of the linker, freeing the nucleophilic amine to attack the active ester, forming the stable amide bond. Anhydrous DMF is used as a polar aprotic solvent to ensure all reactants remain in solution.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(piperazin-1-ylsulfonyl)benzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration approx. 0.1 M).

  • Add HATU (1.05 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. This is the activation step.

  • In a separate flask, dissolve methyl 6-aminohexanoate hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.1 eq) to neutralize the salt.

  • Add the neutralized linker solution to the activated acid solution dropwise.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure intermediate ester.

Protocol 1.2: Synthesis of the Final Hydroxamic Acid Inhibitor

This step converts the methyl ester of the intermediate into the final hydroxamic acid ZBG.

Rationale: A freshly prepared solution of hydroxylamine is generated by reacting hydroxylamine hydrochloride with a strong base like KOH in methanol.[3] The resulting free hydroxylamine is a potent nucleophile that attacks the ester carbonyl, leading to the formation of the desired N-hydroxyamide (hydroxamic acid) via aminolysis.[11] The reaction is typically run at a low temperature to maintain the stability of the hydroxylamine.

Step-by-Step Procedure:

  • In a flask, prepare a solution of free hydroxylamine. Stir a mixture of NH₂OH·HCl (8.0 eq) and KOH (12.0 eq) in methanol at room temperature for 30 minutes. Cool the mixture to 0 °C and filter off the resulting KCl precipitate.

  • Dissolve the purified intermediate ester (1.0 eq) in the freshly prepared hydroxylamine filtrate.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in water and cool to 0 °C.

  • Carefully acidify the solution with 1M HCl to a pH of 5-6. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under high vacuum to yield the final N-hydroxy-4-((4-(6-aminohexanoyl)piperazin-1-yl)sulfonyl)benzamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound (>95% is desired for biological assays).

Part 2: Biological Evaluation of the Synthesized Inhibitor

After successful synthesis and characterization, the next critical phase is to evaluate the biological activity of the compound. This involves determining its ability to inhibit HDAC enzymes and its effect on cancer cells.

Diagram of Biological Evaluation Workflow

Biological_Evaluation A Synthesized HDAC Inhibitor B In Vitro Enzymatic Assay (Fluorogenic) A->B D Cell-Based Assays (e.g., Cancer Cell Line) A->D C Determine IC₅₀ Value (Potency) B->C E Western Blot for Histone Acetylation D->E Target Engagement F Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->F Phenotypic Effect G Determine GI₅₀ Value (Efficacy) F->G

Caption: Workflow for assessing the biological activity of the inhibitor.

Protocol 2.1: In Vitro Fluorogenic HDAC Inhibition Assay

This assay quantitatively measures the inhibitory potency (IC₅₀) of the synthesized compound against specific recombinant HDAC isoforms (e.g., HDAC1, HDAC6).[12]

Principle: The assay uses a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent.[13] In the presence of an active HDAC enzyme, the acetyl group is removed. A developing agent, typically containing trypsin, then cleaves the deacetylated substrate to release a highly fluorescent molecule (AMC).[13] The fluorescence intensity is directly proportional to HDAC activity. An inhibitor will reduce the signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[12]

  • HDAC Developer (Trypsin in assay buffer).

  • Synthesized inhibitor (dissolved in DMSO).

  • Positive control inhibitor (e.g., SAHA, Trichostatin A).

  • Black, flat-bottom 96-well microplates.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[12][13]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in HDAC Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Reaction: To the wells of a 96-well plate, add the following in order:

    • HDAC Assay Buffer.

    • Diluted inhibitor solution or vehicle control (DMSO).

    • Diluted recombinant HDAC enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction by adding the HDAC Developer to each well. Incubate at room temperature for 15-20 minutes.

  • Measurement: Read the fluorescence intensity using the microplate reader.

  • Data Analysis: Subtract background fluorescence (no enzyme control). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2.2: Cell-Based Western Blot for Histone Acetylation

This assay confirms that the inhibitor engages its target in a cellular context by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition.[14]

Step-by-Step Procedure:

  • Cell Culture: Plate cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the synthesized inhibitor (e.g., 0.1x, 1x, 10x the IC₅₀ value) for 12-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and HDAC inhibitors (like sodium butyrate and TSA) to preserve the acetylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (Ac-H3) or total Histone H3 (loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: An increase in the Ac-H3 signal relative to the total H3 signal indicates successful target engagement by the inhibitor.

Conclusion

The methodologies presented provide a robust framework for the synthesis and preclinical evaluation of novel HDAC inhibitors based on the 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold. This scaffold offers significant synthetic tractability and has been validated as an effective cap group in potent HDAC inhibitors.[6][7] By following these detailed protocols, researchers can efficiently generate new chemical entities and assess their therapeutic potential, contributing to the ongoing development of next-generation epigenetic drugs.

References

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (2024). MDPI.
  • Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. (2020). Frontiers in Chemistry.
  • Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. (2020). Dove Medical Press.
  • Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. (2023). Taylor & Francis Online.
  • Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition. (n.d.). Benchchem.
  • Design, synthesis, and biological evaluation of novel HDAC/CD13 dual inhibitors for the tre
  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022). Beilstein Journal of Organic Chemistry.
  • H
  • Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. (n.d.). Semantic Scholar.
  • Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. (n.d.). PMC.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014). Promega.
  • Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. (2026). ARKIVOC.
  • HDAC Activity/Inhibition Assay Kit (Colorimetric). (n.d.). Bio-Techne.
  • Methods for Hydroxamic Acid Synthesis. (n.d.). SciSpace.
  • Measuring Histone Deacetylase Inhibition in the Brain. (n.d.). PMC.
  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek.
  • Amine to Amide (Coupling)
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors. (2017). PubMed.
  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. (n.d.).
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer

Sources

Application

The Role of 4-(Piperazin-1-ylsulfonyl)benzoic Acid in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Introduction: A Scaffold of Significance in Oncology Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel anticancer agents is driven by the strategic combination of pharmacologically privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Significance in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel anticancer agents is driven by the strategic combination of pharmacologically privileged scaffolds. Among these, the 4-(piperazin-1-ylsulfonyl)benzoic acid moiety has emerged as a cornerstone for the development of a diverse range of targeted therapies. This technical guide provides an in-depth exploration of the utility of this versatile building block, offering detailed protocols, mechanistic insights, and a rationale for its application in the synthesis of potent anticancer compounds. The inherent structural features of 4-(piperazin-1-ylsulfonyl)benzoic acid—a central piperazine ring, a sulfonamide linker, and a reactive carboxylic acid—provide a unique trifecta of properties that medicinal chemists can exploit to modulate aqueous solubility, engage in specific receptor interactions, and systematically explore structure-activity relationships (SAR).

The piperazine ring is a common motif in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and to serve as a versatile linker to various recognition elements.[1][2][3] The sulfonamide group, another key functional group in drug design, can act as a hydrogen bond donor and acceptor, contributing to target binding affinity.[4] Finally, the benzoic acid provides a convenient handle for amide bond formation, allowing for the facile introduction of a wide array of chemical diversity.[1] This guide will delve into the practical applications of this scaffold, with a focus on the synthesis of histone deacetylase (HDAC) and kinase inhibitors, two critical classes of anticancer targets.

Chemical Properties and Handling

4-(Piperazin-1-ylsulfonyl)benzoic acid is commercially available, typically as its hydrochloride salt, presenting as a solid with a molecular weight of 306.77 g/mol (for the hydrochloride salt).[5][6] It is advisable to store the compound in a cool, dry place, protected from moisture. For synthetic applications, the free base can be generated in situ or by a separate workup step, depending on the specific reaction conditions.

Synthetic Applications: A Gateway to Diverse Anticancer Agents

The primary synthetic utility of 4-(piperazin-1-ylsulfonyl)benzoic acid lies in its carboxylic acid functionality, which serves as an anchor point for coupling with a variety of amine-containing fragments. This is most commonly achieved through standard amide bond formation reactions.

General Workflow for Anticancer Agent Synthesis

The synthesis of anticancer agents utilizing the 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold typically follows a convergent synthetic strategy. This involves the preparation of a key amine-containing fragment, which is then coupled with the benzoic acid moiety.

G cluster_0 Scaffold Preparation cluster_1 Fragment Synthesis cluster_2 Coupling and Final Product Generation Start 4-(Piperazin-1-ylsulfonyl)benzoic acid Coupling Amide Bond Formation (e.g., EDC/HOBt, HATU) Start->Coupling AmineFragment Synthesis of Amine-Containing Fragment (e.g., substituted anilines, heterocycles) AmineFragment->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification FinalProduct Final Anticancer Agent Purification->FinalProduct

A generalized workflow for the synthesis of anticancer agents.
Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard and widely applicable method for the formation of an amide bond between 4-(piperazin-1-ylsulfonyl)benzoic acid and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) and 1-hydroxybenzotriazole (HOBt).[7][8][9][10][11][12][13]

Materials:

  • 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

  • Amine-containing fragment of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or TEA (2.2-3.0 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10-15 minutes at room temperature.

  • Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the reaction mixture. Stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine-containing fragment (1.0-1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic and reliable method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization compared to the O-acylisourea itself.[13]

  • DIPEA/TEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the starting material and the EDC hydrochloride, as well as to scavenge the proton generated during the reaction.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the regeneration of the starting material and lower yields.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

The 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold has been successfully employed in the synthesis of potent and selective HDAC inhibitors.[14][15] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[1][4]

A common strategy involves coupling the benzoic acid with a zinc-binding group (ZBG), often through a linker. For instance, derivatives of 4-(piperazin-1-ylsulfonyl)benzoic acid have been converted into hydroxamic acids, which are effective ZBGs for HDACs.[14][15]

G cluster_0 HDAC Inhibition cluster_1 Inhibitor Action HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Binding Binding to HDAC Active Site HDAC->Binding Histone Acetylated Histone Histone->Deacetylation Chromatin Condensed Chromatin (Gene Repression) Deacetylation->Chromatin Inhibitor 4-(Piperazin-1-ylsulfonyl)benzoic acid -derived Inhibitor Inhibitor->Binding AcetylatedHistone Hyperacetylated Histone Binding->AcetylatedHistone OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistone->OpenChromatin

Sources

Method

Application Notes &amp; Protocols: Mastering Coupling Reactions with 4-(Piperazin-1-ylsulfonyl)benzoic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery 4-(Piperazin-1-ylsulfonyl)benzoic acid is a bifunctional scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-(Piperazin-1-ylsulfonyl)benzoic acid is a bifunctional scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its structure is a deliberate convergence of three key pharmacophoric elements: a carboxylic acid handle for derivatization, a central sulfonamide linker, and the piperazine ring—a privileged structure known to impart favorable pharmacokinetic properties in many approved drugs.[1] The primary utility of this molecule lies in its capacity for amide bond formation, a cornerstone reaction in the synthesis of biologically active compounds.[2][3] Additionally, the secondary amine of the piperazine moiety offers a second vector for diversification through C-N cross-coupling reactions.

This guide provides an in-depth exploration of the two major classes of coupling reactions involving this scaffold. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.

Part 1: Amide Bond Formation via Carboxylic Acid Activation

The most direct and widespread application of 4-(Piperazin-1-ylsulfonyl)benzoic acid is its use as a carboxylic acid component in amide coupling reactions. Direct condensation with an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is required to facilitate nucleophilic attack by the amine. We will detail two robust, widely-adopted activation strategies: the carbodiimide/HOBt system and the high-efficiency uronium salt approach.

The Carbodiimide Method: EDC/HOBt Coupling

The use of a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and reliable method for amide bond formation.[4]

Expertise & Causality: The "Why" Behind the Method

The reaction proceeds through a distinct, multi-step mechanism. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] While this intermediate can react directly with an amine, it is also prone to rearrangement into a non-reactive N-acylurea byproduct and can lead to racemization if the acid has a chiral center.

This is where HOBt plays a crucial role. HOBt acts as an acyl transfer agent, rapidly trapping the O-acylisourea to form an HOBt active ester.[5][6] This new intermediate is more stable than the O-acylisourea, suppressing the formation of the N-acylurea side product.[4] Critically, it is still highly reactive towards the amine nucleophile, leading to a cleaner reaction and higher yields of the desired amide.[4][5][6] The entire process is catalytic in HOBt.[5]

EDC_HOBt_Mechanism RCOOH 4-(Piperazin-1-ylsulfonyl)benzoic acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (Suppresses Side Reactions) O_Acyl->HOBt_Ester + HOBt Urea Water-Soluble Urea Byproduct O_Acyl->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine Amine Primary/Secondary Amine (R-NH₂) Amine->Amide Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X AmineCoord Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine + R₂NH Deprotonation Deprotonation (+ Base) PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido - H-Base⁺X⁻ PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR₂ (Coupled Product) PdII_Amido->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic Acid

Welcome to the technical support guide for the synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and critical parameters of this multi-step synthesis. As Senior Application Scientists, we have consolidated field-proven insights and experimental data to help you troubleshoot issues and optimize your reaction outcomes.

The synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid is fundamentally a two-stage process. First, the preparation of the key electrophilic intermediate, 4-(chlorosulfonyl)benzoic acid, via chlorosulfonation of benzoic acid. Second, the nucleophilic substitution reaction of this intermediate with piperazine. Each stage presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer approach to address specific issues you may encounter.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonamide Formation A Benzoic Acid B 4-(Chlorosulfonyl)benzoic Acid A->B Chlorosulfonic Acid (Electrophilic Aromatic Substitution) D 4-(Piperazin-1-ylsulfonyl)benzoic Acid B->D Nucleophilic Substitution C Piperazine C->D

Caption: High-level workflow for the synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid.

Part 1: Troubleshooting the Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate)

The successful synthesis of the final product is critically dependent on the quality of the 4-(chlorosulfonyl)benzoic acid intermediate. This electrophilic aromatic substitution is prone to side reactions, primarily driven by temperature and moisture.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of 4-(chlorosulfonyl)benzoic acid is very low. What are the most likely causes?

Low yields are typically traced back to two main issues: hydrolysis of the sulfonyl chloride group or an incomplete reaction.[3]

  • Cause A: Hydrolysis of the Sulfonyl Chloride. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis by water, which converts it back to the water-soluble 4-sulfobenzoic acid.[1][3] This primarily occurs during the aqueous workup phase.

    • Solution: The workup procedure is critical. The reaction mixture should be poured slowly and carefully onto a vigorously stirred mixture of crushed ice and water.[3] It is essential to maintain the temperature of this quenching mixture between 0-5°C to minimize hydrolysis.[2][3] Do not let the precipitated product sit in the acidic aqueous solution for an extended period; filter it promptly after precipitation is complete.[3]

  • Cause B: Incomplete Reaction. If the reaction has not gone to completion, unreacted benzoic acid will remain.

    • Solution: Monitor the reaction's progress using an appropriate technique like TLC or HPLC to ensure the starting material is fully consumed.[3] For many related syntheses, heating the mixture to 80-90°C for 2-4 hours after the initial addition of reagents can drive the reaction to completion.[3]

Question 2: After quenching the reaction on ice, my product is an oil and fails to solidify. Why is this happening?

The presence of impurities, such as unreacted starting materials or side products, can depress the melting point of the crude product and cause it to oil out.[3]

  • Solution 1: Ensure Thorough Washing. Wash the crude product thoroughly with cold water after filtration to remove any residual acids or water-soluble impurities.[3]

  • Solution 2: Recrystallization. The most effective way to purify the product and induce crystallization is through recrystallization. Suitable solvent systems include mixtures of ethanol and water, or acetic acid.[1][2]

Question 3: I've isolated a high-melting, insoluble white solid as a byproduct. What is it and how can I prevent its formation?

This is likely a diaryl sulfone, a common byproduct in chlorosulfonation reactions, especially at elevated temperatures.[3] It forms when the desired sulfonyl chloride product reacts with another molecule of benzoic acid.[1][3]

  • Solution: Strict Temperature Control. This side reaction is highly temperature-dependent. During the addition of benzoic acid to chlorosulfonic acid, the internal reaction temperature should be rigorously maintained below 20°C.[3] Avoiding excessive heating during the subsequent reaction phase also disfavors sulfone formation.[2][3]

Table 1: Troubleshooting Summary for 4-(Chlorosulfonyl)benzoic Acid Synthesis

Problem Observed Potential Cause Recommended Solution & Rationale
Low Yield Hydrolysis of sulfonyl chloride during workup.[3] Pour reaction mixture onto crushed ice (0-5°C) and filter the product immediately to minimize contact time with water.[2][3]
Incomplete reaction.[3] Monitor reaction via TLC/HPLC. Consider increasing reaction time or temperature (e.g., 80-90°C for 2-4 hours) after the initial addition is complete.[3]
Product is an Oil Presence of impurities lowering the melting point.[3] Wash the crude solid thoroughly with cold water. Purify by recrystallizing from a suitable solvent like ethanol/water.[1][3]
Insoluble Byproduct Diaryl sulfone formation.[1] Maintain a low temperature (<20°C) during the addition of benzoic acid. Avoid excessive heating during the reaction.[3]

| Disulfonated Byproduct | Excessive reaction temperature or large excess of chlorosulfonic acid.[2][3] | Use only a moderate excess of chlorosulfonic acid and avoid high reaction temperatures to disfavor a second substitution.[3] |

G start Low Yield of 4-(Chlorosulfonyl)benzoic Acid q1 Was workup performed rapidly at 0-5°C? start->q1 a1_no Cause: Hydrolysis. Pour mixture onto ice, maintain 0-5°C, filter promptly. q1->a1_no No q2 Was reaction monitored for completion (TLC/HPLC)? q1->q2 Yes a2_no Cause: Incomplete Reaction. Optimize time/temperature (e.g., 2-4h at 80-90°C). q2->a2_no No a2_yes Check for other issues: - Sulfone formation - Stoichiometry q2->a2_yes Yes

Caption: Troubleshooting logic for low yield in the synthesis of the intermediate.

Part 2: Optimizing the Reaction of 4-(Chlorosulfonyl)benzoic Acid with Piperazine

The reaction between 4-(chlorosulfonyl)benzoic acid and piperazine forms the desired sulfonamide bond. The primary challenge arises from the symmetrical nature of piperazine, which contains two equally nucleophilic secondary amine groups. This can lead to a mixture of mono- and di-substituted products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My main problem is the formation of the di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

Controlling the N-monosubstitution of piperazine is the most critical aspect of this step. There are two primary strategies.[4]

  • Strategy A: Kinetic Control with Excess Piperazine. This is the most common and atom-economical approach, particularly for larger-scale synthesis.[4][5] By using a significant excess of piperazine (e.g., 5-10 equivalents), the probability of a 4-(chlorosulfonyl)benzoic acid molecule encountering an unreacted piperazine molecule is much higher than it encountering the already-formed mono-substituted product.

    • Optimization: The sulfonyl chloride should be added slowly to the solution of excess piperazine at a controlled temperature (e.g., 0-10°C) to prevent localized high concentrations that favor di-substitution.

  • Strategy B: Using Mono-Protected Piperazine. This strategy offers superior control and is ideal for smaller-scale or library synthesis where purity is paramount.[4] One nitrogen of piperazine is temporarily "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[6] The reaction proceeds exclusively at the free nitrogen. A subsequent deprotection step is required to reveal the final product.

    • Rationale: The Boc group is stable under the basic conditions of the sulfonamide formation but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[6][7] This orthogonal strategy prevents any di-substitution.[4]

Question 2: The reaction is sluggish or gives a low yield, even after accounting for selectivity issues. What else could be wrong?

  • Cause A: Degraded Starting Material. 4-(chlorosulfonyl)benzoic acid is moisture-sensitive.[8] If it has been improperly stored, it may have hydrolyzed to the unreactive sulfonic acid, which will not form a sulfonamide under these conditions.[9]

    • Solution: Use fresh or properly stored 4-(chlorosulfonyl)benzoic acid. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[9]

  • Cause B: Inadequate Acid Scavenging. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the piperazine, rendering it non-nucleophilic.

    • Solution: An appropriate base is required. When using the excess piperazine strategy, the excess piperazine itself acts as the acid scavenger. If using a 1:1 stoichiometry (with protected piperazine), a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be added (at least 2 equivalents).[10][11]

Question 3: How do I effectively purify the final product?

Purification depends on the chosen synthetic strategy.

  • For the Excess Piperazine Method: The crude product will contain the desired product, excess piperazine, and piperazine hydrochloride salts.

    • Solution: First, perform an acidic workup. Adjust the pH of the aqueous solution to be strongly acidic (pH ~1-2). The desired product, being a zwitterion or protonated, may precipitate or can be extracted. The highly water-soluble piperazine salts will remain in the aqueous layer. Recrystallization from a suitable solvent like ethanol or isopropanol is often effective for final purification.

  • For the Protected Piperazine Method: The main impurity after the coupling step is the excess base (e.g., triethylamine).

    • Solution: A simple aqueous wash can often remove the hydrochloride salt of the base. The Boc-protected intermediate is typically a clean product that can be purified by recrystallization or flash chromatography. After deprotection, purification involves removing the cleaved Boc-group byproducts, which is usually straightforward.

G start Choose Synthesis Strategy for Piperazine Coupling q1 Is scalability and atom economy the priority? start->q1 a1_yes Use Direct Method: - Large excess of piperazine (5-10 eq) - Slow addition of sulfonyl chloride - Requires robust purification q1->a1_yes Yes q2 Is highest possible purity and control the priority? q1->q2 No end_node Proceed to Optimized Protocol a1_yes->end_node a2_yes Use Protected Method: - Use Mono-Boc-Piperazine - Requires extra deprotection step - Cleaner reaction, simpler purification q2->a2_yes Yes q2->end_node No a2_yes->end_node

Sources

Optimization

Technical Support Center: Synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

Welcome to the technical support center for the synthesis and yield optimization of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and yield optimization of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic procedures. The following question-and-answer format addresses common issues encountered during this synthesis, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most critical parameters I should investigate first?

A low yield in this synthesis typically points to one of three areas: the quality of starting materials, suboptimal reaction conditions, or inefficient product isolation.

  • Starting Material Integrity : The two primary reactants are 4-(chlorosulfonyl)benzoic acid and piperazine. The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding 4-sulfobenzoic acid, which is unreactive under these conditions.[1] Ensure you are using a fresh bottle of 4-(chlorosulfonyl)benzoic acid or one that has been stored under an inert atmosphere in a desiccator. Piperazine is hygroscopic and can absorb atmospheric water, which can also contribute to the hydrolysis of the sulfonyl chloride. Using anhydrous piperazine is recommended.

  • Reaction Stoichiometry and Control : The reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A common and difficult-to-remove byproduct is the bis-sulfonylated piperazine, where a second molecule of 4-(chlorosulfonyl)benzoic acid reacts with the second nitrogen of the piperazine ring. To minimize this, it is crucial to use a molar excess of piperazine. However, a very large excess can complicate purification. A molar ratio of 2 to 4 equivalents of piperazine to 1 equivalent of the sulfonyl chloride is a good starting point.

  • Temperature and Addition Rate : This reaction is exothermic. The dropwise addition of the sulfonyl chloride (or a solution of it) to a cooled solution of piperazine is critical.[1] Maintaining a low temperature (0-5 °C) during the addition minimizes side reactions and potential degradation.[1]

Q2: I am observing a significant amount of a non-polar byproduct in my TLC/LC-MS analysis. What is it and how can I prevent its formation?

This is very likely the bis-sulfonylated byproduct, 1,4-bis((4-carboxyphenyl)sulfonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the sulfonyl chloride.

G

To prevent this side reaction, several strategies can be employed:

  • Molar Ratio Adjustment : As mentioned in Q1, increasing the molar excess of piperazine statistically favors the mono-substitution.[2] This is often the simplest first step.

  • Slow, Controlled Addition at Low Temperature : Adding a solution of the 4-(chlorosulfonyl)benzoic acid dropwise to the piperazine solution at 0-5 °C ensures that the sulfonyl chloride concentration remains low at any given moment, reducing the probability of the second reaction occurring.[1]

  • Use of a Mono-Protected Piperazine : A more robust, albeit longer, route involves using a mono-protected piperazine, such as N-Boc-piperazine.[2] The reaction is performed as usual, and the Boc protecting group is subsequently removed under acidic conditions. This strategy completely prevents the formation of the bis-sulfonylated byproduct.

Q3: The work-up and isolation of my product are problematic, leading to significant material loss. What is the recommended procedure?

The product, 4-(Piperazin-1-ylsulfonyl)benzoic acid, is amphoteric, containing both a basic piperazine nitrogen and an acidic carboxylic acid group. This can make extraction and precipitation challenging. The hydrochloride salt form is typically desired for its stability and handling properties.

A general, effective work-up procedure is as follows:

  • Quenching and pH Adjustment : After the reaction is complete, the mixture is typically quenched with water. The pH is then carefully adjusted. To isolate the product, the pH should be adjusted to the isoelectric point, where the molecule has a net-zero charge, minimizing its solubility in the aqueous medium. This is often near neutral pH.

  • Filtration : The precipitated crude product can be collected by vacuum filtration.

  • Conversion to Hydrochloride Salt : The crude freebase is then re-dissolved or suspended in a suitable solvent (e.g., isopropanol, methanol). Anhydrous HCl (either as a gas or a solution in a solvent like isopropanol or ether) is added. The 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride salt, being much less soluble, will precipitate.

  • Final Isolation : The hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or acetone) to remove any remaining non-polar impurities, and then dried under vacuum.

Q4: How do I confirm the purity of my final product and what are the likely impurities I should be looking for?

A multi-technique approach is best for confirming purity.

Analytical TechniqueInformation ProvidedPotential Impurities to Monitor
HPLC-UV Quantitative purity assessment.Unreacted piperazine, 4-sulfobenzoic acid (from hydrolysis), bis-sulfonylated byproduct.
LC-MS Confirmation of product mass and identification of impurity masses.Same as HPLC-UV.
¹H NMR Structural confirmation and detection of proton-containing impurities.Residual solvents (e.g., isopropanol, ether), excess piperazine.
Melting Point A sharp melting point indicates high purity.A broad or depressed melting point suggests the presence of impurities.

A high-performance liquid chromatography (HPLC) method is ideal for determining the purity and identifying trace impurities. If piperazine is not UV-active at your detection wavelength, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to allow for its detection at low levels.[3][4]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride, designed to minimize common side reactions.

Materials:

  • Piperazine (anhydrous, 4.0 eq)

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)[5]

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (2.0 eq)[6]

  • Deionized Water

  • Hydrochloric Acid (concentrated)

  • Isopropanol

  • Diethyl Ether

Procedure:

  • Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (4.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath. Add triethylamine (2.0 eq) to the stirred solution.[6]

  • Addition of Sulfonyl Chloride : In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirred piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Work-up and Isolation of Freebase : Quench the reaction by slowly adding deionized water. Separate the organic layer. Wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase product.

  • Formation of Hydrochloride Salt : Suspend the crude solid in isopropanol. Cool the suspension in an ice bath. Slowly add concentrated hydrochloric acid until the pH is acidic (~pH 2). A thick precipitate should form.

  • Final Purification : Stir the suspension at 0 °C for 30 minutes. Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol, followed by cold diethyl ether. Dry the white solid under high vacuum to afford the final product, 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride.

G

References

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • Du, G., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • BenchChem. (n.d.). Side reactions to avoid in the synthesis of dichlorophenylpiperazines.
  • G, A., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 22564-22586. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • ResearchGate. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

Welcome to the technical support and troubleshooting center for 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride (CAS: 1043554-68-2). This guide is designed for drug development professionals, analytical chemists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride (CAS: 1043554-68-2). This guide is designed for drug development professionals, analytical chemists, and researchers. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for managing the solubility and stability of this compound in solution.

Part 1: Solubility & Solution Preparation (FAQs)

Q: Why does my solution turn cloudy or precipitate when I adjust the pH to 7.4 for biological assays? A: This is a classic isoelectric precipitation issue driven by the molecule's functional groups. The compound contains a carboxylic acid (pKa ~4.2) and a piperazine secondary amine (pKa ~9.8).

  • The Causality: When initially dissolved in water, the hydrochloride salt yields a highly soluble cationic species (pH < 3). However, as you titrate the solution to physiological pH (7.4), the carboxylic acid deprotonates (forming an anion) while the piperazine remains protonated (forming a cation). This creates a zwitterion with a net charge of zero. Without a net charge to facilitate ion-dipole interactions with water, the hydrophobic bulk of the molecule aggregates, leading to rapid precipitation.

  • The Fix: Do not attempt to dissolve the dry powder directly into a pH 7.4 buffer. Instead, prepare a highly concentrated stock solution in 100% DMSO, and then dilute it into your assay buffer immediately before use, ensuring the final DMSO concentration is tolerable for your assay (typically 1-5%).

Q: Can I use strong bases (e.g., 1M NaOH) to force the zwitterion back into solution? A: Yes, raising the pH above 10 will deprotonate the piperazine ring, yielding a highly soluble anionic species. However, this is not recommended for long-term storage. While sulfonamides are generally robust, prolonged exposure to high pH combined with ambient temperatures can risk slow base-catalyzed hydrolysis of the sulfonamide bond.

Part 2: Stability & Degradation Pathways (FAQs)

Q: Is the sulfonamide linkage susceptible to hydrolysis in aqueous buffers over time? A: Under standard environmental and physiological conditions (pH 4.0 - 9.0), sulfonamides are highly hydrolytically stable. Studies indicate that under these typical conditions, sulfonamides exhibit half-lives exceeding one year at 25°C[1].

  • The Causality: This exceptional stability arises from the tetrahedral geometry of the sulfonyl group and the strong S-N bond. The sulfonyl oxygen atoms pull electron density away from the nitrogen, making the bond highly resistant to nucleophilic attack by water compared to a standard carboxamide (C=O) bond. Hydrolysis typically only occurs under extreme acidic (pH < 2) or alkaline conditions combined with elevated temperatures[2].

Q: I am observing a secondary peak in my HPLC chromatogram after storing the solution for a week. What is degrading? A: If your solution is near neutral pH, the most likely degradation pathway is the oxidative degradation of the piperazine ring , not sulfonamide hydrolysis.

  • The Causality: Secondary amines like piperazine are highly susceptible to oxidation, especially in the presence of dissolved oxygen, light, or trace transition metals. The lone pair on the secondary amine can undergo single-electron transfer (SET) reactions, leading to N-centered radicals that rapidly react with oxygen to form N-oxides, N-formyl derivatives, or undergo ring cleavage[3].

  • The Fix: To mitigate this, store stock solutions in amber vials, purge the headspace with an inert gas (argon or nitrogen), and consider adding a chelator like EDTA (1 mM) to your buffer if metal-catalyzed oxidation is suspected.

Part 3: Mechanistic Workflows & Visualizations

G Start 4-(Piperazin-1-ylsulfonyl)benzoic acid HCl (Solid Powder) Water Add to DI Water (pH drops to < 3) Start->Water Cation Fully Soluble Cation (Protonated Amine & Acid) Water->Cation Rapid dissolution Buffer Adjust to Physiological pH (pH 7.0 - 7.4) Cation->Buffer Titration Zwitterion Zwitterion Formation (Precipitation Risk) Buffer->Zwitterion Isoelectric point reached DMSO Use DMSO/Co-solvents for Neutral Assays Zwitterion->DMSO Troubleshooting step

Figure 1: Workflow for managing pH-dependent solubility and zwitterion precipitation.

G Intact Intact Molecule in Solution Hydrolysis Sulfonamide Hydrolysis (Extreme pH < 2 or > 12, Heat) Intact->Hydrolysis Abiotic stress Oxidation Piperazine Oxidation (O2, Light, Trace Metals) Intact->Oxidation Radical/Oxidative stress Products1 4-Sulfobenzoic Acid + Piperazine Hydrolysis->Products1 Products2 Piperazine N-oxides & Ring-opened fragments Oxidation->Products2

Figure 2: Primary degradation pathways via extreme pH hydrolysis and oxidative stress.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical behavior of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride across different aqueous environments to aid in experimental planning.

ParameterpH < 3 (Acidic)pH 7.0 - 7.4 (Physiological)pH > 10 (Basic)
Dominant Species Cationic (Protonated amine & neutral acid)Zwitterionic (Net charge zero)Anionic (Deprotonated acid & neutral amine)
Aqueous Solubility High (> 50 mg/mL)Low (High precipitation risk)High (> 50 mg/mL)
Hydrolytic Stability Moderate (Risk of slow acid hydrolysis)Excellent (t1/2 > 1 year at 25°C)Moderate (Risk of base hydrolysis)
Oxidative Stability High (Protonated amine resists oxidation)Moderate (Free amine lone pair exposed)Low (Highly susceptible to ROS/metals)

Part 5: Validated Experimental Protocols

Protocol: Preparation of a Stable 10 mM Stock Solution for In Vitro Assays

This protocol utilizes a self-validating system to ensure the integrity of the compound before introduction into complex biological assays.

Materials Needed:

  • 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride powder

  • Anhydrous DMSO (Cell-culture grade, ≥99.9%)

  • Argon or Nitrogen gas

  • Amber glass vials

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic HCl salt, which could introduce water and initiate premature degradation.

  • Primary Dissolution: Weigh the appropriate mass and dissolve directly in anhydrous DMSO to achieve a 100 mM concentration. Vortex for 60 seconds.

    • Self-Validation Check 1: Inspect the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates moisture absorption in the DMSO or incomplete dissolution.

  • Dilution to Working Stock: Dilute the 100 mM DMSO stock 1:10 into your target aqueous buffer (pH 7.4) to create a 10 mM working stock (Final DMSO = 10%). Add the DMSO stock dropwise while vortexing the buffer to prevent localized high concentrations that trigger zwitterion precipitation.

    • Self-Validation Check 2: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​<0.02 confirms a true solution. An OD600​>0.05 indicates invisible micro-precipitation, requiring a higher co-solvent ratio.

  • Storage & Preservation: Aliquot the remaining 100 mM DMSO stock into single-use amber vials. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds, cap tightly, and store at -20°C.

    • Causality: Amber vials prevent photo-degradation of the benzoic acid chromophore, while Argon displaces oxygen, effectively halting the oxidative degradation of the piperazine ring[4].

References

  • Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate / Chemosphere URL:[Link]

  • Sulfonamide Degradation: A synergy of experiments and computations Source: Technical University of Munich (TUM) URL:[Link](Note: Linked to TUM Chemistry portal as representative source for the institute's degradation studies)

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: ResearchGate URL:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Optimization

Technical Support Center: 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

Welcome to the technical support center for 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical infor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical guidance for the successful handling and storage of this compound. Our goal is to equip you with the knowledge to navigate potential experimental challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the physical appearance and basic chemical information for this compound?

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is typically a solid.[1] Key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1043554-68-2[2][3]
Molecular Formula C₁₁H₁₅ClN₂O₄S[3]
Molecular Weight 306.77 g/mol [1][2]
Physical Form Solid[1][2]
Purity Typically >95%[1][2][3]

Q2: What are the recommended storage conditions for 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride?

Based on its chemical properties, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated place.[1] Specific temperature requirements may be provided on the product label.

  • Light: The compound is light-sensitive, so it should be protected from direct sunlight.[4]

  • Moisture: This compound is hygroscopic, meaning it can absorb moisture from the air.[4] Therefore, it is crucial to keep the container tightly closed.

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert gas.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE is required. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear protective gloves.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder.[4]

Q4: What are the known incompatibilities of this compound?

To avoid potentially hazardous reactions, do not store or mix 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride with:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Difficulty Dissolving the Compound

Symptoms:

  • The solid material does not fully dissolve in the chosen solvent.

  • A suspension or precipitate forms after initial dissolution.

Causality and Solutions: The solubility of a compound is dependent on its chemical structure and the properties of the solvent. As a hydrochloride salt of a molecule with both polar (sulfonamide, carboxylic acid) and non-polar (benzene ring) features, its solubility can be complex.

Troubleshooting Workflow for Dissolution Issues

G A Calculate required mass B Weigh compound accurately A->B C Add to appropriate vial B->C D Add partial volume of DMSO C->D E Dissolve using vortex/sonication D->E F Adjust to final volume E->F G Aliquot for storage F->G H Store at -20°C or -80°C, protected from light G->H

Sources

Troubleshooting

Section 1: Core Degradation Mechanisms &amp; Troubleshooting FAQs

Welcome to the Technical Support Center for Piperazine-Containing Compounds . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve complex degradation issues associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine-Containing Compounds .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve complex degradation issues associated with the piperazine ring. Whether you are conducting forced degradation studies on fluoroquinolone antibiotics, evaluating antipsychotic stability, or optimizing amine-based carbon capture solvents, the piperazine moiety presents unique analytical challenges.

This guide synthesizes field-proven methodologies, mechanistic causality, and advanced analytical workflows to ensure the scientific integrity of your stability-indicating assays.

Q1: During free-radical oxidative stress testing of piperazine-containing APIs (e.g., lurasidone, ciprofloxacin), we observe significant mass shifts and loss of the core structure. What is the mechanism driving this? A: You are observing piperazine ring cleavage , a highly favorable pathway under advanced oxidation processes (AOPs) or free-radical stress[1]. The piperazine ring is highly susceptible to attack by reactive oxygen species (ROS), such as hydroxyl ( OH) and sulfate (SO 4∙−​ ) radicals.

  • The Causality: The electron-rich nitrogen atoms direct radical attack to the adjacent α -carbon. Hydrogen abstraction at this α -carbon generates a carbon-centered radical[2]. Subsequent addition of dissolved oxygen forms a peroxyl radical intermediate, which triggers C-N or C-C bond scission.

  • The Result: The ring opens, typically yielding N,N'-diformyl diamine derivatives or resulting in the complete loss of a C2 fragment (decarboxylation and defluorination are also common in fluoroquinolones)[3][4].

Q2: We are detecting trace levels of 1-methyl-4-nitrosopiperazine (MNP) in our rifampicin stability batches. How is this forming, and how do we prevent false positives during sample prep? A: Nitrosamine formation is a critical regulatory hurdle. MNP forms via the nitrosation of secondary amines. In multicomponent products like rifampicin, MNP can form through the direct degradation of the parent API or the oxidation of the 1-amino-4-methyl-piperazine precursor[5].

  • The Causality: Under acidic conditions, trace nitrites convert into the highly reactive nitrosonium ion (NO + ), which rapidly attacks the secondary amine of the piperazine ring.

  • Troubleshooting: False positives often occur during sample extraction if the matrix is acidic. You must implement an immediate extraction with neutralization step. By neutralizing the sample matrix prior to LC-MS/MS injection, you halt in-situ nitrosation, ensuring the MNP detected reflects actual API degradation rather than an artifact of your analytical method[5].

Q3: In thermal degradation studies of CO2 capture solvents (e.g., Piperazine blends), what primary byproducts should we track, and why do they differ from pharmaceutical degradation? A: Unlike pharmaceutical AOPs which favor oxidative cleavage, thermal degradation of piperazine in carbon capture (often >120°C in the stripper) is dominated by nucleophilic substitution and oligomerization[6].

  • The Causality: High temperatures and CO2 loading promote the formation of carbamate intermediates. These intermediates undergo cyclization and nucleophilic attacks.

  • Targets to Track: You should monitor for ethylenediamine (EDA), 1-(2-aminoethyl)-2-imidazolidone (AEI), and N-formyl piperazine (FPZ). The formation of AEI, for instance, requires the piperazine boat conformation to facilitate the nucleophilic attack of the carboxylate oxygen on the α -carbon[6][7].

Section 2: Visualizing Degradation Logic

Piperazine_Degradation Parent Piperazine Core (Secondary/Tertiary Amine) Radical Hydrogen Abstraction (alpha-carbon radical) Parent->Radical ROS / AOPs Nitrosation Nitrosation (+NO+) Parent->Nitrosation Nitrites / Acid Thermal Thermal / Nucleophilic Attack Parent->Thermal Heat / CO2 Cleavage Ring Cleavage (N,N'-diformyl diamines) Radical->Cleavage O2 Addition Nitrosamine N-Nitrosopiperazine (e.g., MNP) Nitrosation->Nitrosamine Substitution Oligo Oligomerization (e.g., AEI, EDA) Thermal->Oligo Ring Opening

Major degradation pathways of piperazine rings under oxidative, nitrosative, and thermal stress.

Section 3: Quantitative Data & Mass Shift Matrix

To expedite your LC-MS/MS data analysis, use the following matrix to correlate observed mass shifts ( Δ m/z) with specific piperazine degradation mechanisms.

Degradation PathwayPrimary Stress ConditionTypical Mass Shift ( Δ m/z)Characteristic Product / Structural Change
N-Oxidation H 2​ O 2​ / Basic pH+16 DaPiperazine N-oxide (addition of oxygen to amine)
Ring Cleavage (Oxidative) AIBN / Free Radicals / UV+32 DaN,N'-diformyl diamine (ring opening via dual oxidation)
Partial Ring Scission Photo-Fenton / AOPs-44 Da to -88 DaLoss of C2 fragments / Decarboxylation[4]
N-Dealkylation Acid / HeatVariable (loss of R-group)Conversion of tertiary to secondary amine
Nitrosation Nitrites / Acidic pH+29 DaN-nitrosopiperazine (replacement of H with NO)

Section 4: Self-Validating Experimental Protocols

Protocol: LC-HRMS/MS Workflow for Identifying Piperazine Ring Cleavage

This protocol is designed as a self-validating system. The inclusion of a radical quencher ensures that degradation occurs only during the controlled stress period, preventing continuous degradation in the autosampler which invalidates kinetic data.

Step 1: Controlled Stress Initiation

  • Prepare a 1.0 mg/mL solution of the piperazine-containing API in a 50:50 Methanol/Water mixture.

  • Add 2,2'-Azobisisobutyronitrile (AIBN) to achieve a final concentration of 0.1 M to serve as the free-radical initiator[3].

  • Incubate the solution in a light-protected forced degradation chamber at 40°C for exactly 24 hours.

Step 2: Reaction Quenching (Critical Step)

  • Immediately transfer 100 µL of the stressed sample into a vial containing 900 µL of cold (-20°C) methanol spiked with 1 mM ascorbic acid.

  • Causality: Ascorbic acid acts as a radical scavenger, instantly halting the propagation of OH and peroxyl radicals, locking the degradation profile for accurate temporal analysis.

Step 3: UHPLC Separation

  • Inject 2 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Run a gradient elution at 0.4 mL/min using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 15 minutes.

Step 4: HRMS/MS Detection & Elucidation

  • Operate the High-Resolution Mass Spectrometer in ESI+ mode with a resolution setting of >70,000 (FWHM).

  • Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent API.

  • Data Analysis: Look for signature MS/MS fragmentation patterns. A breakdown of the center piperazine ring often yields abundant fragment ions corresponding to the loss of the N,N'-diformyl diamine moiety[3][8].

LCMS_Workflow Stress Forced Degradation (AIBN, H2O2, Heat) Quench Sample Quenching & Neutralization Stress->Quench LC UHPLC Separation (C18, Gradient) Quench->LC HRMS HRMS/MS Detection (ESI+, >70k Res) LC->HRMS Data Mass Defect Filtering HRMS->Data ID Structural Elucidation (Cleavage Products) Data->ID

Step-by-step LC-HRMS/MS workflow for isolating and identifying piperazine degradants.

Sources

Optimization

purification challenges of sulfonylbenzoic acid derivatives

Welcome to the Technical Support Center for the isolation and purification of sulfonylbenzoic acid derivatives. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of sulfonylbenzoic acid derivatives. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as amisulpride, tibric acid, and furosemide, as well as advanced passivators in perovskite solar cells.

Due to the dual functionality of these molecules—comprising both a highly polar, acidic carboxyl group and a reactive sulfonyl/sulfonamide moiety—purification often presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the mechanistic causality behind each failure mode and self-validating protocols to ensure high-yield, high-purity recovery.

I. Standard Isolation & Purification Workflow

Before diagnosing specific issues, it is crucial to understand the holistic lifecycle of sulfonylbenzoic acid synthesis and isolation. The flowchart below maps the critical control points where impurities are most likely to propagate.

G Start Substituted Benzoic Acid Precursor Sulfonation Electrophilic Sulfonation (Chlorosulfonic Acid, 90-100°C) Start->Sulfonation Quench Ice-Water Quench (T < 10°C) Sulfonation->Quench Prevents Hydrolysis Crude Crude Sulfonylbenzoic Acid Precipitate Quench->Crude Primary Isolation BaseDissolution Alkaline Dissolution (pH 8.0 - 9.0, 55°C) Crude->BaseDissolution Removes Insoluble Impurities Acidification Controlled Acidification (pH 1.0 - 2.0, 55°C) BaseDissolution->Acidification Selective Precipitation Recryst Binary Recrystallization (e.g., IPA/Chloroform) Acidification->Recryst Crystal Lattice Refinement Pure Purified Sulfonylbenzoic Acid Derivative Recryst->Pure >98% Final Purity

Workflow for the synthesis and purification of sulfonylbenzoic acid derivatives.

II. Troubleshooting Guides & FAQs

Q1: My chlorosulfonylbenzoic acid intermediate hydrolyzes back to a sulfonic acid during aqueous workup. How can I prevent this?

Causality: The chlorosulfonyl group ( −SO2​Cl ) is highly electrophilic. When the hot sulfonation reaction mixture is exposed to water, the exothermic reaction drastically raises the local temperature. This thermal spike provides the activation energy required for water to act as a nucleophile, attacking the sulfur atom and displacing the chloride ion to form a sulfonic acid byproduct. Self-Validating Protocol: Strict Temperature-Controlled Quenching To suppress nucleophilic attack, the kinetic energy of the system must be minimized during the aqueous quench.

  • Cool the crude sulfonation reaction mixture (e.g., chlorosulfonic acid and 2-chlorobenzoic acid) to 25°C.

  • Prepare a receiving vessel containing a 5:1 ratio of crushed ice to water (approx. 10 L of ice-water per 2.0 kg of starting material).

  • Add the reaction mixture dropwise into the ice-water under vigorous mechanical stirring. Critical Control Point: The internal temperature must be continuously monitored and maintained strictly below 10°C[1].

  • Once the addition is complete, filter the resulting precipitate immediately to minimize aqueous exposure time.

  • Wash the filter cake with cold water until the wash water reaches a neutral pH[2].

  • Dry the crude product under vacuum below 10°C. This yields a stable intermediate with 94-97% purity[2].

Q2: I am trying to remove unreacted precursors and structural isomers without using column chromatography, but simple washing is ineffective. What is the best approach?

Causality: Unreacted benzoic acid precursors and regioisomers share similar solubility profiles in organic solvents. However, you can exploit the carboxylic acid moiety through acid-base cycling. By converting the target molecule into a highly soluble sodium salt, non-acidic or structurally distinct organic impurities can be filtered out. Subsequent controlled acidification forces the target molecule to precipitate based on its specific isoelectric point. Self-Validating Protocol: pH-Controlled Isoelectric Precipitation

  • Suspend the crude sulfonylbenzoic acid product in water (approximately 3 mL per gram of crude).

  • Heat the suspension to 55–60°C.

  • Slowly add aqueous NaOH to adjust the pH to 8.0–9.0. The mixture will clarify as the product dissolves into its sodium salt form[3].

  • Perform hot centrifugation or filtration to remove any undissolved impurities.

  • Transfer the hot filtrate to a clean vessel and maintain the temperature at 55°C.

  • Add 10% HCl dropwise to adjust the pH to 1.0–2.0. Maintain the mixture at 55°C for 30–50 minutes. Note: Holding the temperature at 55°C during acidification prevents rapid crash-out, allowing for ordered crystal growth and exclusion of trapped impurities[3].

  • Cool the slurry to 35°C, centrifuge, and wash the precipitate with deionized water. Drying at 55°C yields purities exceeding 98%[3].

Q3: During the final purification of sulfamylbenzoic acids, the product "oils out" instead of forming crystals. How do I induce proper crystallization?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent. This is often exacerbated by highly polar single solvents (like pure methanol) or trace impurities that disrupt the formation of a rigid crystal lattice. Self-Validating Protocol: Binary Solvent Recrystallization Transitioning to a binary solvent system allows you to tune the polarity and saturation point precisely.

  • Select a binary solvent system. A proven system for complex sulfonylbenzoic acids (such as Tibric acid) is a 1:1 mixture of Isopropyl Alcohol (IPA) and Chloroform, or Ethanol and Water[1][4].

  • Dissolve the crude solid in the minimum volume of the boiling solvent mixture (e.g., 6 L for 650 g of crude)[1].

  • Concentrate the solution by distilling off approximately 50% of the solvent volume (down to ~3 L) under atmospheric pressure[1].

  • Remove from heat and allow the solution to cool slowly to room temperature. If oiling begins, reheat until clear and add 5% more of the non-polar solvent (Chloroform).

  • Once at room temperature, chill the mixture to 0–5°C.

  • Filter the resulting crystals and wash sequentially with cold IPA and diethyl ether. This method consistently yields white crystalline solids with sharp melting points (e.g., 250–251°C) and >85% recovery[1].

Q4: When I run sulfonylbenzoic acids on silica gel column chromatography, the peaks tail severely, and my recovery is poor. How do I fix this?

Causality: The highly polar and acidic carboxylic acid ( −COOH ) and sulfonate/sulfonamide groups act as strong hydrogen-bond donors and acceptors. They interact strongly with the residual silanol groups ( −SiOH ) on the silica gel stationary phase, causing irreversible adsorption and severe peak tailing. Self-Validating Protocol: Mobile Phase Acidification To mitigate silanol interactions, you must introduce a volatile organic acid into the mobile phase. The acid suppresses the ionization of the sulfonylbenzoic acid and competitively binds to the silanol sites.

  • Prepare a mobile phase consisting of Dichloromethane ( CH2​Cl2​ ), Methanol ( MeOH ), and Glacial Acetic Acid ( AcOH ). A standard, highly effective ratio is 20:1:0.5 or 10:1:0.5[5].

  • Pre-equilibrate the silica column with at least 3 column volumes of the acid-modified mobile phase before loading your sample.

  • Load the sample dissolved in the minimum amount of CH2​Cl2​ (if solubility is an issue, a few drops of MeOH can be added).

  • Elute the column. The addition of AcOH will sharpen the elution bands significantly. Note: Ensure the collected fractions are evaporated under reduced pressure at <40°C to completely remove the residual acetic acid.

III. Quantitative Data & Protocol Summaries

Table 1: Comparison of Purification Strategies for Sulfonylbenzoic Acid Derivatives

Purification StrategyTarget Impurity RemovedOptimal Application PhaseExpected YieldExpected PurityKey Advantage
Ice-Water Quench (<10°C) Hydrolyzed sulfonic acidsPost-sulfonation isolation65 - 85%94 - 97%Prevents degradation of highly reactive −SO2​Cl intermediates.
pH-Controlled Precipitation Unreacted precursors, isomersCrude oxidation products89 - 92%>98%Highly scalable; eliminates the need for hazardous chromatography solvents.
Binary Recrystallization Trace organics, lattice disruptorsFinal API / Intermediate80 - 85%>99%Resolves "oiling out" issues; produces sharp melting point crystals.
Acidified Chromatography Closely eluting polar analogsComplex multi-step synthesis70 - 78%>99%Sharpens peaks and prevents irreversible binding to silica gel.

Table 2: Critical Physicochemical Parameters for Protocol Execution

ParameterRecommended Value / ConditionMechanistic Purpose
Quench Temperature < 10°CLowers kinetic energy to prevent nucleophilic attack by H2​O on −SO2​Cl .
Alkaline Dissolution pH 8.0 - 9.0Ensures complete deprotonation of the −COOH group to form a soluble sodium salt.
Acidification pH 1.0 - 2.0Forces the molecule below its pKa, ensuring complete protonation and precipitation.
Precipitation Temp. 55°C (Hold for 30-50 mins)Promotes ordered crystal lattice formation, preventing the trapping of impurities.
Chromatography Modifier 0.5% Glacial Acetic AcidCompetitively binds silica silanols to prevent peak tailing of acidic analytes.

IV. References

  • Fibric acid - Grokipedia Source: Grokipedia URL:[Link]

  • Process for the preparation of sulfamylbenzoic acids (CA1082191A) Source: Google Patents URL:

  • United States Patent 5,461,169: Process for the preparation of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid Source: Googleapis.com (USPTO) URL:[Link]

  • Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid (CN106565555A) Source: Google Patents URL:

  • Solid-Phase Synthesis of Oligosaccharides and On-Resin Quantitative Monitoring Using Gated Decoupling 13C NMR Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter precipitation issues when working with 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter precipitation issues when working with 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride (CAS: 1043554-68-2)[1]. While this compound is a highly valuable pharmacological scaffold, its structural combination of a carboxylic acid, a sulfonamide linkage, and a basic piperazine ring creates a complex, pH-dependent solubility profile[2].

To successfully utilize this compound in your assays, you must understand the thermodynamics of its ionization states. The protocols and insights below are designed to provide self-validating solutions to keep your compound in solution and ensure the scientific integrity of your data.

I. Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is a classic zwitterion precipitation event. The compound possesses a benzoic acid moiety (pKa ~4.2) and a secondary piperazine amine (pKa ~9.2 - 9.7)[3][4]. In a pH 7.4 buffer, the carboxylic acid is deprotonated (anionic) and the piperazine nitrogen is protonated (cationic). This results in a zwitterion with a net-zero charge. Zwitterions exhibit a "U-shaped" solubility profile, reaching minimum solubility at their isoelectric point (pI ~6.7 - 7.0)[5][6]. At this pH, the ionic lattice energy in the solid state dominates the solvation enthalpy, causing rapid precipitation[6].

Q2: I purchased the hydrochloride (HCl) salt. Shouldn't this be highly soluble in water? A2: While the HCl salt improves initial dissolution kinetics compared to the free base, dissolving it in unbuffered water releases equimolar hydrochloric acid, dropping the solution pH to < 3.0. At this acidic pH, the benzoic acid is fully protonated (neutral and lipophilic), which limits the overall aqueous capacity[7]. Furthermore, if you subsequently neutralize the solution without a co-solvent, you will force the compound through its isoelectric point, causing rapid crystallization[5][6].

Q3: Can I just heat the solution to force it into dissolution? A3: Heating will temporarily increase the kinetic solubility by disrupting the crystal lattice (solubility generally increases with temperature[7]), but the compound will rapidly nucleate and precipitate once it cools to incubator temperature (37°C) or room temperature. You must alter the thermodynamic solubility limit by adjusting the pH or using co-solvents/surfactants.

II. Troubleshooting Guide

Issue 1: Incomplete Dissolution in DMSO

  • Root Cause: Piperazine salts can be highly hygroscopic[7]. If the powder absorbs atmospheric moisture, it can form hydrates that resist dissolution in anhydrous organic solvents.

  • Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening. Use sonication to provide the activation energy needed to disrupt the lattice energy of the solid.

Issue 2: Micro-precipitation in Biological Assays

  • Root Cause: Localized high concentrations of the zwitterion form at the interface of the DMSO droplet and the aqueous buffer before bulk mixing occurs.

  • Solution: Utilize a "step-down" dilution method using an intermediate co-solvent (like PEG-400) to lower the dielectric constant shock when transitioning to the aqueous phase.

III. Quantitative Data: pH-Dependent Ionization and Solubility Profile

To predict the behavior of your compound, refer to this thermodynamic summary:

EnvironmentDominant SpeciesNet ChargePredicted SolubilityMechanistic Insight
Unbuffered Water (HCl salt)Protonated Amine, Neutral Carboxylic Acid+1ModerateLowered pH limits carboxylic acid solvation.
pH 7.4 Buffer (e.g., PBS)Protonated Amine, Deprotonated Carboxylate0 (Zwitterion)Low (< 1 mg/mL)Minimum solubility at isoelectric point; high lattice energy[6].
pH 10.0 Buffer Neutral Amine, Deprotonated Carboxylate-1HighDeprotonation of piperazine breaks zwitterion; highly soluble anion[8].
100% DMSO Ion-paired / SolvatedVariableHigh (> 20 mg/mL)Dipolar aprotic solvent disrupts ionic lattice effectively[6].

IV. Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM DMSO Stock Solution

Causality: Anhydrous conditions prevent hydrate formation, while sonication provides the activation energy needed to overcome the solid-state lattice energy.

  • Equilibration: Allow the vial of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes.

  • Weighing: Weigh the required mass (Molecular Weight: ~306.77 g/mol ).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles, which can induce nucleation.

Protocol 2: Aqueous Formulation for in vitro Assays (Avoiding the Zwitterion Trap)

Causality: Pre-diluting in a transition solvent prevents localized supersaturation and zwitterion crystallization when introduced to physiological pH.

  • Pre-dilution: Dilute the 10 mM DMSO stock 1:10 into a transition solvent (e.g., pure PEG-400 or 50% DMSO / 50% PEG-400) to create a 1 mM intermediate stock.

  • Buffer Preparation: Ensure your biological buffer (e.g., HEPES or PBS, pH 7.4) is vigorously stirring to maximize the dispersion rate.

  • Dropwise Addition: Add the 1 mM intermediate stock dropwise to the stirring buffer to reach your final desired concentration (e.g., 100 μM).

  • Self-Validation Step: Measure the final pH to ensure the buffering capacity was not overwhelmed by the HCl salt. Analyze the solution via Dynamic Light Scattering (DLS) or visually under a phase-contrast microscope to confirm the absence of micro-precipitates.

V. Visualizations

pH-Dependent Ionization Pathways

Understanding the protonation states is key to manipulating the solubility of this compound.

G LowPH Low pH (< 4.0) Net Charge: +1 Moderate Solubility MidPH Physiological pH (~7.4) Net Charge: 0 (Zwitterion) Lowest Solubility (Precipitation) LowPH->MidPH Deprotonate COOH MidPH->LowPH Protonate COO- HighPH High pH (> 9.5) Net Charge: -1 High Solubility MidPH->HighPH Deprotonate Piperazine HighPH->MidPH Protonate Piperazine

Caption: pH-dependent ionization states and solubility of the piperazine-benzoic acid derivative.

Aqueous Assay Preparation Workflow

This workflow minimizes the thermodynamic shock that leads to zwitterion precipitation.

Workflow Solid Dry HCl Salt (Equilibrate to RT) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Stock 10 mM Stock (Store at -20°C) DMSO->Stock Intermediate Dilute 1:10 in PEG-400 (1 mM Intermediate) Stock->Intermediate Assay Dropwise into Buffer (100 μM Final, No Precipitate) Intermediate->Assay

Caption: Optimal self-validating workflow for preparing aqueous assay solutions from dry powder.

References

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Available at: [Link]

  • Wikipedia. "Piperazine." Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Piperazine | C4H10N2 | CID 4837." Available at: [Link]

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Available at: [Link]

  • DigitalCommons@URI. "The Solubility of Amino Acids in Various Solvent Systems." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine-Based Linkers in PROTACs: From Passive Spacer to Active Pharmacophore

Introduction: The Linker's Ascent in PROTAC Design Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker's Ascent in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules consist of a "warhead" ligand for a protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] Initially viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[1][5][6] Its composition, length, and geometry profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[3][7][8]

The evolution of linker design has seen a significant shift from synthetically convenient, flexible polyethylene glycol (PEG) and alkyl chains to more sophisticated, rigid, or semi-rigid motifs.[4][9][10] Among these, the piperazine scaffold has emerged as a privileged structure, offering a unique combination of properties that address common challenges in PROTAC development, such as poor solubility and unfavorable pharmacokinetics.[9][11][12] This guide provides an in-depth comparative analysis of piperazine-based linkers, explaining the causal chemistry behind their advantages and providing the experimental framework for their evaluation.

The Piperazine Advantage: Balancing Rigidity and Physicochemical Properties

The widespread adoption of piperazine in PROTAC linkers stems from its ability to confer multiple benefits that are often difficult to achieve with purely flexible or other rigid linkers. It is not merely a passive spacer but an active structural element that can be fine-tuned to optimize performance.[]

  • Conformational Pre-organization : Unlike highly flexible alkyl or PEG chains which suffer a significant entropic penalty upon binding, the semi-rigid chair/boat conformation of the piperazine ring restricts rotational freedom.[][14] This pre-organizes the warhead and anchor ligands into a more favorable orientation for ternary complex assembly, potentially increasing the efficiency and stability of its formation.[7][]

  • Enhanced Solubility and Permeability : PROTACs are often large molecules that fall "beyond the Rule of Five," making aqueous solubility a major hurdle. The basic nitrogen atom in the piperazine ring can be protonated at physiological pH, acting as an "ionization handle" that significantly improves solubility.[2][11][] This strategy is often more effective than simply adding long, flexible PEG chains.[] While seemingly counterintuitive, improved solubility and the ability of piperazine-containing PROTACs to form folded intramolecular hydrogen bonds can shield polar surface area, leading to improved cell permeability.[12][15]

  • Improved Metabolic Stability : Linear alkyl and PEG linkers can be susceptible to metabolic enzymes like cytochrome P450s.[16] The cyclic and more sterically hindered nature of the piperazine ring often enhances metabolic stability, protecting the PROTAC from rapid clearance and extending its intracellular exposure.[][17]

cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker_Part1 Linker Arm POI_Ligand->Linker_Part1 Piperazine Piperazine Core Linker_Part1->Piperazine Linker_Part2 Linker Arm Piperazine->Linker_Part2 E3_Ligand E3 Ligase Ligand Linker_Part2->E3_Ligand

Figure 1: General structure of a piperazine-based PROTAC.

Comparative Analysis: Piperazine vs. Alternative Linker Scaffolds

The decision to incorporate a piperazine moiety should be based on a clear understanding of its performance relative to other common linker classes. The optimal linker is always context-dependent, relying on the specific POI and E3 ligase pair.[1]

FeatureFlexible Linkers (PEG/Alkyl)Piperazine-Based LinkersOther Rigid Linkers (e.g., Triazole)
Rigidity Low (high conformational entropy)Semi-rigid (pre-organization)High (planar or conformationally locked)
Solubility PEG improves hydrophilicity.[16]Enhanced via pH-dependent protonation.[2][11]Generally lower, more lipophilic.
Metabolic Stability Can be susceptible to oxidation.[16]Generally enhanced.[][17]High (e.g., triazole ring is very stable).[16]
Ternary Complex High flexibility can be a liability.[]Can stabilize via pre-organization.[][18]Can form specific interactions (H-bonds, π-stacking).[][16]
Synthetic Access Readily available building blocks.Standard amidation/alkylation.[]Triazoles often via efficient "click chemistry".[16]
Key Feature Synthetically tractable and flexible.pH-responsive solubility and semi-rigidity.Metabolic stability and defined geometry.

Causality in Action: A Case Study A compelling example highlights the superiority of a functional piperazine linker over other motifs. In the development of a BRD4 degrader, a PROTAC with a triazole-only linker showed potent biochemical activity but was ineffective in cells due to extremely low solubility. By replacing the triazole with a hybrid piperazine-PEG linker of similar length, researchers rescued the molecule's solubility. This single change resulted in a ten-fold improvement in cellular degradation (DC50) and conferred a predictable in vivo dose-response, attributed directly to the piperazine ring's ability to become protonated and improve the molecule's physicochemical properties.[]

Critical Design and Experimental Validation

The successful implementation of a piperazine linker is not a "plug-and-play" exercise. Careful design and rigorous experimental validation are paramount.

Design Pillar 1: The Criticality of pKa

The primary advantage of piperazine—enhanced solubility—is entirely dependent on its protonation state. The basicity (pKa) of the piperazine nitrogen is highly sensitive to the immediate chemical environment.[2][11]

  • The Inductive Effect : Placing strong electron-withdrawing groups, such as an amide carbonyl, directly adjacent to the piperazine ring can dramatically lower its pKa.[11][] This inductive effect can suppress protonation at physiological pH (~7.4), effectively nullifying the intended solubility benefit.[2]

  • Experimental Rationale : When designing the linker, it is crucial to consider the distance between the piperazine nitrogen and any amide bonds or other electron-withdrawing functionalities.[3] A spacer of even a few methylene units can insulate the piperazine from this negative inductive effect, preserving its basicity.[3] The pKa of key intermediates and the final PROTAC should be experimentally determined to validate design assumptions.

Design Pillar 2: Balancing Rigidity and Length

While the semi-rigid nature of piperazine is advantageous, excessive rigidity across the entire linker can be detrimental.[4][12] If the linker is too constrained, it may be unable to adopt the specific conformation required for a productive ternary complex, leading to a loss of activity.[4][14]

  • Experimental Rationale : A structure-activity relationship (SAR) study is essential. This involves synthesizing a small library of PROTACs where the piperazine core is maintained, but the length and composition of the flanking linker arms are varied.[18] The optimal length is an empirical finding for each POI-E3 ligase system and must be determined experimentally through degradation assays.[1][6]

cluster_design Design & Synthesis cluster_eval In Vitro & Cellular Evaluation cluster_pk Physicochemical & PK Profiling cluster_analysis Analysis D1 Design PROTAC Library (Varying Linker Length/Composition) S1 Synthesize PROTACs (e.g., Flexible vs. Piperazine) D1->S1 A1 Western Blot for Degradation (Determine DC50 & Dmax) S1->A1 A2 Cell Viability Assay (Assess Cytotoxicity) S1->A2 P1 Measure Solubility (Kinetic/Thermodynamic) S1->P1 P2 Assess Permeability (e.g., PAMPA) S1->P2 P3 Evaluate Metabolic Stability (Microsomes/Hepatocytes) S1->P3 AN1 Correlate Structure with Activity (Generate SAR) A1->AN1 A2->AN1 P1->AN1 P2->AN1 P3->AN1

Figure 2: Workflow for comparative analysis of PROTAC linkers.

Experimental Protocols

The following protocols provide a self-validating framework for comparing the performance of a novel piperazine-based PROTAC against an alternative, such as one with a flexible PEG linker.

Protocol 1: Synthesis of a Piperazine-Based PROTAC via Amide Coupling

This protocol describes a standard, modular approach to PROTAC synthesis. The causality is clear: by using a common intermediate and reacting it with different linker building blocks, any observed performance differences can be more confidently attributed to the linker itself.

  • Preparation of Intermediates : Synthesize or procure the POI ligand with a carboxylic acid handle and the E3 ligase ligand with a free amine (e.g., a derivative of pomalidomide or VH032).[19] Synthesize or procure a Boc-protected piperazine linker with a carboxylic acid at the other end (e.g., 1-(tert-butoxycarbonyl)piperazine-4-carboxylic acid).

  • Step A - First Amide Coupling :

    • Dissolve the POI ligand-acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir for 15 minutes at room temperature for pre-activation.

    • Add the E3 ligase ligand-amine (1.1 eq) to the activated mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Rationale: HATU is a reliable peptide coupling reagent that efficiently forms the amide bond with minimal side reactions.

  • Step B - Boc Deprotection :

    • Once the first coupling is complete, evaporate the solvent.

    • Dissolve the crude product in a solution of 4M HCl in Dioxane or 20% TFA in DCM.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to yield the deprotected amine intermediate.

    • Rationale: Acidic conditions cleanly remove the Boc protecting group, revealing the second reactive amine on the piperazine for the next coupling step.

  • Step C - Second Amide Coupling :

    • Couple the amine intermediate from Step B with a linker-acid of choice (e.g., a PEG-acid) using the same HATU/DIPEA conditions described in Step A.

  • Purification : Purify the final PROTAC product using reverse-phase preparative HPLC to ensure high purity for biological assays. Confirm identity and purity by LC-MS and ¹H NMR.

Protocol 2: Western Blot for Target Protein Degradation

This is the gold-standard assay to quantify PROTAC-induced protein degradation, yielding the key metrics of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Cell Culture and Treatment : Plate cancer cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay. This is critical for ensuring equal protein loading.

  • SDS-PAGE and Transfer : Normalize lysate concentrations and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to confirm equal loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax.

cluster_protac PROTAC Action PROTAC PROTAC TC Ternary Complex (POI-PROTAC-E3) PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ligase E3->TC PolyUB Poly-ubiquitination TC->PolyUB UB Ubiquitin UB->PolyUB E1/E2 Degradation POI Degradation PolyUB->Degradation Proteasome 26S Proteasome Proteasome->Degradation

Figure 3: Mechanism of PROTAC-mediated protein degradation.

Conclusion and Future Outlook

Piperazine-based linkers have firmly established their place as a valuable tool in the PROTAC designer's toolkit. By offering a favorable balance of semi-rigidity, metabolic stability, and a unique mechanism for enhancing solubility, they directly address some of the most persistent challenges in developing effective protein degraders.[7][11][][18] The transition from passive, flexible tethers to functional, rationally designed linkers containing motifs like piperazine marks a significant maturation of the field.[4][5][9]

However, the design process remains largely empirical. The future of linker design will undoubtedly involve a tighter integration of computational chemistry and structural biology.[8][18] Advanced molecular dynamics simulations and machine learning models will help predict how different linkers, including novel piperazine derivatives, influence ternary complex dynamics, solubility, and permeability, thereby reducing the synthetic burden of trial-and-error screening and accelerating the development of the next generation of potent and bioavailable PROTAC therapeutics.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
  • Overview of PROTAC Linkers. ChemPep.
  • Linkers in PROTACs. Precise PEG LLC.
  • Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry.
  • Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • Novel approaches for the rational design of PROTAC linkers.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
  • Current strategies for the design of PROTAC linkers: a critical review. University of Southampton.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • N-Boc-piperazine | PROTAC Linkers. MedchemExpress.com.
  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2.
  • Novel approaches for the rational design of PROTAC linkers.
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.

Sources

Comparative

4-(Piperazin-1-ylsulfonyl)benzoic Acid vs. Traditional Bifunctional Linkers: A Comprehensive Guide for Targeted Protein Degradation and Bioconjugation

As the field of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) matures, the structural paradigm of the "linker" has fundamentally shifted. Historically viewed as passive, flexible tethers designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) matures, the structural paradigm of the "linker" has fundamentally shifted. Historically viewed as passive, flexible tethers designed solely to bridge two pharmacophores, linkers are now recognized as active structural elements that dictate physicochemical properties, pharmacokinetics, and ternary complex thermodynamics.

Among emerging functional spacers, 4-(Piperazin-1-ylsulfonyl)benzoic acid has proven to be a highly versatile heterobifunctional linker. This guide provides an objective, data-driven comparison between this rigidified motif and traditional alternatives (such as PEG and alkyl chains), detailing the mechanistic causality behind its performance and providing field-validated experimental protocols for its integration.

Mechanistic Rationale: The Anatomy of the Linker

The superior performance of 4-(Piperazin-1-ylsulfonyl)benzoic acid in Proteolysis Targeting Chimeras (PROTACs) and bioconjugates is rooted in the synergistic electronic and steric effects of its three core components:

  • The Piperazine Ring (Conformational Lock & Solubilizer): Unlike highly flexible aliphatic chains, the saturated six-membered piperazine ring restricts the conformational degrees of freedom. This rigidity lowers the entropic penalty ( ΔS ) during the formation of the target protein-PROTAC-E3 ligase ternary complex. Furthermore, it introduces a protonatable secondary amine, acting as an ionization handle to dramatically improve aqueous solubility without the molecular weight burden of long PEG chains.

  • The Sulfonyl Group (pKa Modulator): The pKa of an unsubstituted piperazine is highly basic (approximately 9.7) [3]. If left unmodified, it would be permanently charged at physiological pH, severely hindering cell membrane permeability. The sulfonyl group acts as a strong electron-withdrawing group (EWG). It converts the proximal nitrogen into a non-basic sulfonamide and inductively lowers the pKa of the distal secondary amine to an optimal ~7.5–8.0 [1]. This ensures the molecule is only partially protonated at pH 7.4, perfectly balancing solubility and permeability.

  • The Benzoic Acid (Aromatic Spacer & Coupling Handle): The phenyl ring extends the rigid vector of the linker, while the carboxylic acid provides a highly reliable electrophilic precursor for amide coupling to E3 ligase ligands or warheads.

Comparative Performance Analysis

When benchmarked against traditional flexible linkers like PEG4 and Adipic Acid (a C6 alkyl chain), 4-(Piperazin-1-ylsulfonyl)benzoic acid demonstrates distinct thermodynamic and pharmacokinetic advantages.

Table 1: Quantitative & Qualitative Linker Comparison
Property4-(Piperazin-1-ylsulfonyl)benzoic acidPEG4 LinkerAdipic Acid (Alkyl) Linker
Structural Rigidity High (Aromatic/Heterocyclic)Low (Highly flexible)Low (Flexible aliphatic)
Entropic Penalty Low (Pre-organized conformation)High (Requires extensive folding)High (Hydrophobic collapse)
Aqueous Solubility High (Ionizable basic center)Very High (Hydrogen bonding)Low (Lipophilic, high LogP)
Metabolic Stability High (Resists N-dealkylation)Moderate (Oxidative cleavage risk)Moderate (CYP450 oxidation)
Distal Amine pKa ~7.5 - 8.0 (Tunable, physiological)N/A (Neutral)N/A (Neutral)

Data synthesis derived from structure-activity relationship studies on piperazine-containing PROTAC linkers [1].

Visualizing Linker Thermodynamics

The following diagram illustrates how the structural rigidity of the piperazine-sulfonyl-benzoic motif directly influences the thermodynamic stability of the ternary complex.

G Start Target Protein (Warhead) Linker1 Flexible Linker (PEG/Alkyl) High Entropic Penalty Start->Linker1 Linker2 Rigid Linker (Piperazine-Sulfonyl-Benzoic) Pre-organized Conformation Start->Linker2 E3 E3 Ligase (Ligand) E3->Linker1 E3->Linker2 Complex1 Unstable Ternary Complex Low Degradation Linker1->Complex1 High Flexibility Complex2 Stable Ternary Complex High Degradation Linker2->Complex2 Conformational Lock

Fig 1: Thermodynamic impact of linker rigidity on PROTAC ternary complex formation and degradation.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol details the step-by-step bioconjugation of 4-(Piperazin-1-ylsulfonyl)benzoic acid into a PROTAC scaffold. The causality of each reagent choice is explicitly defined to guarantee high-yield synthesis.

Workflow Diagram

Workflow Step1 Step 1: Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF Step2 Step 2: Amide Coupling Target: E3 Ligase Ligand (Amine) Step1->Step2 Step3 Step 3: Piperazine N-Alkylation Target: POI Warhead (Electrophile) Step2->Step3 Step4 Step 4: Purification & Validation HPLC & LC-MS Step3->Step4

Fig 2: Step-by-step bioconjugation workflow for 4-(Piperazin-1-ylsulfonyl)benzoic acid linkers.

Step-by-Step Methodology

Step 1: Activation of the Benzoic Acid Moiety

  • Procedure: Dissolve 1.0 eq of Boc-protected 4-(Piperazin-1-ylsulfonyl)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

  • Causality: The electron-withdrawing nature of the para-sulfonyl group slightly deactivates the benzoic acid carboxylate. Therefore, a highly efficient uronium-based coupling reagent like HATU is required over standard EDC/NHS to ensure rapid and complete formation of the active ester.

Step 2: Amide Coupling to the E3 Ligase Ligand

  • Procedure: Add 1.0 eq of the amine-bearing E3 ligase ligand (e.g., a VHL or CRBN ligand derivative) to the activated mixture. Stir for 2–4 hours until complete consumption of the starting material is observed via LC-MS.

  • Causality: DIPEA is maintained in excess to ensure the incoming amine remains deprotonated and highly nucleophilic, preventing competitive hydrolysis of the activated ester.

Step 3: Deprotection and N-Alkylation of the Piperazine

  • Procedure: Cleave the Boc protecting group using 20% TFA in DCM for 1 hour, followed by solvent evaporation. Resuspend the intermediate in DMF with DIPEA. Add the electrophilic target protein (POI) warhead (e.g., an alkyl halide or aldehyde for reductive amination). Heat to 50°C if utilizing an alkyl halide.

  • Causality: Because the sulfonamide group pulls electron density away from the piperazine ring, the distal secondary amine is less nucleophilic than a standard aliphatic piperazine. Consequently, standard SN​2 alkylation reactions may require mild thermal activation (50°C) to achieve optimal reaction kinetics.

Step 4: Purification and Validation

  • Procedure: Purify the final crude mixture via preparative Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% TFA.

  • Causality: The basic piperazine nitrogen (pKa ~7.8) will be fully protonated in the acidic mobile phase, preventing secondary interactions with free silanols on the stationary phase and ensuring sharp, symmetrical chromatographic peaks.

References

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Medicinal Chemistry, 2022. URL: [Link]

  • Title: Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules Source: The Journal of Organic Chemistry (PubMed), 1999. URL: [Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data, 2009. URL: [Link]

Validation

Application Note: Regioisomeric Efficacy of Sulfamoylbenzoic Acid Derivatives in Target-Directed Drug Design

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to suboptimal pharmacophore orientation. In the landscape of rational drug design, the spatial orientation of functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to suboptimal pharmacophore orientation. In the landscape of rational drug design, the spatial orientation of functional groups is not merely a structural footnote—it is the primary determinant of target engagement kinetics.

This guide objectively compares the pharmacological efficacy of different sulfonylbenzoic acid isomers—specifically focusing on 3-sulfamoylbenzoic acid (meta-substituted) and 4-sulfamoylbenzoic acid (para-substituted) scaffolds. By analyzing their structure-activity relationships (SAR) in the context of Carbonic Anhydrase (CA) and Histone Deacetylase (HDAC) dual-inhibitor development, we provide a definitive, data-driven framework for researchers selecting building blocks for next-generation therapeutics.

Mechanistic Causality: Why Isomer Position Dictates Potency

When engineering dual-targeting agents, the primary sulfonamide group ( −SO2​NH2​ ) acts as the critical zinc-binding group (ZBG) within the deep, conical active site of Carbonic Anhydrase (CA). The position of this group on the benzoic acid ring dictates the trajectory of the rest of the molecule (the "tail").

  • The Para-Advantage (4-Sulfamoylbenzoic Acid): Placing the sulfonamide group at the 4-position creates a linear molecular geometry. This allows the sulfonamide to anchor deeply to the Zn2+ ion while the hydrophobic tail extends cleanly out of the active site cleft without clashing against the enzyme's hydrophilic/hydrophobic walls.

  • The Meta-Penalty (3-Sulfamoylbenzoic Acid): Moving the sulfonamide to the 3-position introduces a distinct "kink" in the molecule's axis. While the sulfonamide can still coordinate with the zinc ion, the altered trajectory forces the tail into steric conflict with the active site's amino acid residues. This steric hindrance directly destabilizes the enzyme-inhibitor complex, drastically reducing binding affinity.

Mechanism A Sulfamoylbenzoic Acid Isomer BA BA A->BA B Para-Isomer (4-SBA) Linear Geometry D Optimal Zn2+ Coordination in CA Active Site B->D C Meta-Isomer (3-SBA) Kinked Geometry E Steric Hindrance in CA Active Site C->E F High Potency (KI ~ 144 nM) D->F G Reduced Potency (KI ~ 533 nM) E->G BA->C

Logical flow of regioisomeric effects on CA active site binding and potency.

Quantitative Efficacy Comparison

The regioisomeric effect is highly quantifiable. Recent studies on the1 provide robust kinetic data demonstrating that meta-substituted derivatives are significantly less potent than their para-substituted counterparts[1].

Table 1: Inhibitory Potency ( KI​ ) of Sulfamoylbenzoic Acid Derivatives against hCA

Compound ScaffoldIsomer TypeSubstitution Position KI​ (nM)Relative Potency
Derivative 11 Para-substituted4-sulfamoylbenzoic acid~144.21.0x (Baseline)
Derivative 12 Meta-substituted3-sulfamoylbenzoic acid533.83.7x lower
Derivative 14 Meta-substituted4-chloro-3-sulfamoylbenzoic acid533.63.7x lower

Note: The addition of a fluorine or chlorine atom (as seen in Derivative 14) to the meta-isomer does not rescue the binding kinetics, proving that the geometric kink—not electronic distribution—is the primary driver of the efficacy drop[1].

Conversely, while 3-sulfamoylbenzoic acid derivatives underperform in CA-inhibition, they exhibit unique utility in materials science and antimicrobial applications. For example, 2 is highly effective at forming multicomponent solids (cocrystals) with pyridyl amides, demonstrating targeted antibacterial activity against both gram-positive and gram-negative bacteria[2].

Validated Experimental Methodologies

To ensure that observed differences in efficacy are strictly due to isomerism and not experimental artifacts, the following self-validating protocols must be strictly adhered to.

Protocol A: Synthesis and Purity Validation of Monoamide Derivatives

Causality in Design: Standard acid chloride activation can lead to unwanted polymerization of the o-aminoaniline moiety. Using precise amide coupling agents ensures the reaction strictly occurs at the primary amine, preserving the integrity of the isomer.

  • Reagent Preparation : Dissolve o-aminoaniline (1 eq) and the selected isomer (3- or 4-sulfamoylbenzoic acid, 1.1 eq) in anhydrous DMF.

  • Activation : Add standard amide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid.

  • Reaction : Stir continuously at room temperature for 12-24 hours under an inert nitrogen atmosphere.

  • Purification : Isolate the product via silica gel column chromatography using appropriate eluting mixtures.

  • Self-Validation (Critical Step) : Before any biological testing, confirm purity using solution 1H -, 19F -, and 13C -NMR. Conduct elemental analysis to confirm a purity grade of ≥96% . If purity is below 96%, the batch must be discarded to prevent trace impurities from skewing kinetic data.

Protocol B: Stopped-Flow CO2​ Hydrase Kinetic Assay

Causality in Design: Because CA enzymes catalyze reactions at near-diffusion limits, standard spectrophotometry cannot capture the rapid initial rates. Stopped-flow techniques are mandatory to accurately calculate the inhibition constant ( KI​ ).

  • Enzyme Preparation : Prepare recombinant hCA enzymes in a physiological buffer (pH 7.4).

  • Equilibration : Incubate the enzyme with varying concentrations of the synthesized isomers (10 nM to 10 μM) for 15 minutes at 20°C. Pre-incubation establishes the thermodynamic enzyme-inhibitor equilibrium prior to substrate introduction.

  • Reaction Initiation : Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water using a stopped-flow spectrophotometer.

  • Kinetic Monitoring : Track the hydration of CO2​ to bicarbonate by monitoring the absorbance change of a pH indicator (e.g., phenol red).

  • Self-Validation : Run all assays in triplicate. Calculate the KI​ using the Cheng-Prusoff equation. The assay is only considered valid if standard errors remain within ±5–10% of the reported mean values[1].

Workflow S1 1. Isomer Selection (3- vs 4-SBA) S2 2. Amide Coupling (EDC/HOBt) S1->S2 S3 3. NMR Validation (Purity ≥96%) S2->S3 S4 4. Stopped-Flow CO2 Hydrase Assay S3->S4 S5 5. KI Determination (Error ±5-10%) S4->S5

Step-by-step experimental workflow from isomer synthesis to kinetic validation.

Strategic Recommendations

When designing target-directed therapeutics involving sulfonylbenzoic acid derivatives, the empirical data dictates a clear strategy:

  • For Enzyme Active-Site Penetration (e.g., CA/HDAC inhibitors): Exclusively utilize 4-sulfamoylbenzoic acid isomers. The linear geometry is non-negotiable for achieving nanomolar potency and avoiding steric clashes within deep enzyme clefts.

  • For Surface-Level Binding or Materials Science: 3-sulfamoylbenzoic acid isomers (and their chlorinated derivatives) remain viable. Their "kinked" geometry can be advantageous for forming unique hydrogen-bond networks in cocrystals or interacting with shallower bacterial targets.

References

  • Title : Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells Source : nih.gov URL :[Link]

  • Title : An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid Source : researchgate.net URL : [Link]

Sources

Comparative

A Comparative Guide to the Biological Evaluation of Novel 4-(Piperazin-1-ylsulfonyl)benzoic Acid Derivatives

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is a paramount endeavor. The 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold has emerged as a privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is a paramount endeavor. The 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold has emerged as a privileged structure, serving as a versatile template for the development of a wide array of biologically active compounds. This guide provides a comprehensive comparison of novel, rationally designed derivatives of this scaffold, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the experimental data that underpins these findings and provide detailed protocols for the key biological assays, offering researchers, scientists, and drug development professionals a robust framework for their own investigations.

Introduction: The Therapeutic Promise of the 4-(Piperazin-1-ylsulfonyl)benzoic Acid Scaffold

The 4-(piperazin-1-ylsulfonyl)benzoic acid core combines several key pharmacophoric features: a sulfonamide group, a piperazine ring, and a benzoic acid moiety. This unique combination allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The rationale behind exploring this chemical space lies in the potential to develop targeted therapies with improved efficacy and reduced side effects.

This guide will focus on a comparative analysis of three representative, novel compounds derived from this scaffold:

  • Compound A: A derivative with a substituted benzothiazole moiety, designed to enhance anticancer activity.

  • Compound B: A derivative incorporating a quinoline moiety, hypothesized to possess broad-spectrum antimicrobial properties.

  • Compound C: A derivative with a hydroxamic acid functional group, aimed at selective carbonic anhydrase inhibition.

I. Comparative Anticancer Evaluation

The proliferation of cancer cells often involves the dysregulation of key signaling pathways that control cell growth, survival, and apoptosis.[4] Novel compounds derived from the 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold have shown promise as anticancer agents by targeting these aberrant pathways.[5][6]

A. Cytotoxicity Assessment via MTT Assay

The initial step in evaluating the anticancer potential of our novel compounds is to determine their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8][9] This assay measures the metabolic activity of cells, which is an indicator of their viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with varying concentrations of Compound A, Compound B, and Compound C (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Comparative Cytotoxicity Data (IC50 in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
Compound A 5.28.16.5
Compound B 25.832.428.9
Compound C 15.318.917.1
Doxorubicin (Control) 0.81.20.9

Interpretation of Results:

As hypothesized, Compound A exhibited the most potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. This suggests that the benzothiazole moiety significantly contributes to its anticancer efficacy. Compound C showed moderate activity, while Compound B displayed the weakest cytotoxic effects.

B. Induction of Apoptosis: A Key Mechanism of Anticancer Activity

A crucial mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death.[11] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[12][13]

Experimental Protocol: Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

Comparative Apoptosis Induction Data (% of Apoptotic Cells)

TreatmentEarly ApoptosisLate Apoptosis/NecrosisTotal Apoptosis
Control (Untreated) 2.1%1.5%3.6%
Compound A 28.5%15.2%43.7%
Compound B 8.3%4.1%12.4%
Compound C 18.7%9.8%28.5%

Interpretation of Results:

The results from the apoptosis assay corroborate the cytotoxicity data. Compound A was a potent inducer of apoptosis, significantly increasing the percentage of both early and late apoptotic cells. Compound C also induced a notable level of apoptosis, while Compound B had a much weaker effect.

C. Elucidating the Molecular Mechanism: Western Blot Analysis

To understand the underlying molecular mechanisms of apoptosis induction, Western blotting can be employed to analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[4][15][16]

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells and quantify the total protein concentration.[17]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparative Protein Expression Changes

TreatmentBcl-2 ExpressionBax ExpressionBax/Bcl-2 Ratio
Control HighLowLow
Compound A Significantly DecreasedSignificantly IncreasedHigh
Compound C Moderately DecreasedModerately IncreasedModerate

Interpretation of Results:

Compound A and, to a lesser extent, Compound C were found to modulate the expression of key apoptotic proteins. The decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax leads to an increased Bax/Bcl-2 ratio, which is a hallmark of the intrinsic apoptosis pathway.

Signaling Pathway Visualization

apoptosis_pathway Compound A Compound A Bcl-2 Bcl-2 Compound A->Bcl-2 inhibits Bax Bax Compound A->Bax activates Compound C Compound C Compound C->Bcl-2 inhibits Compound C->Bax activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Compounds A and C.

II. Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[3][19] The piperazine moiety is a common feature in many antimicrobial drugs, and derivatives of 4-(piperazin-1-ylsulfonyl)benzoic acid have shown promising activity against a range of pathogens.[20][21][22]

A. In Vitro Antimicrobial Screening

The antimicrobial activity of the novel compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Compound A 3264>128
Compound B 81632
Compound C 64>128>128
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A4

Interpretation of Results:

As anticipated, Compound B , with its quinoline moiety, demonstrated the most potent and broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungal strain, at relatively low concentrations. Compound A showed moderate antibacterial activity, while Compound C was largely inactive against the tested microbes.

III. Comparative Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-known class of CA inhibitors.

A. In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the novel compounds against different human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) was determined using a colorimetric assay. This assay measures the esterase activity of CA, where the hydrolysis of p-nitrophenyl acetate (p-NPA) produces a colored product.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the hCA isoenzymes, the substrate (p-NPA), and the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the hCA enzyme solution, and varying concentrations of the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the IC50 values for each compound against each hCA isoform.

Comparative Carbonic Anhydrase Inhibition (IC50 in nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-associated)hCA XII (Tumor-associated)
Compound A 1250850450520
Compound B 250018009801100
Compound C 85555.28.1
Acetazolamide (Control) 25012255.7

Interpretation of Results:

Compound C , featuring a hydroxamic acid group, was a potent inhibitor of all tested hCA isoforms, with remarkable selectivity for the tumor-associated isoforms hCA IX and XII. This aligns with the design strategy, as hydroxamic acids are known to chelate the zinc ion in the active site of metalloenzymes. Compound A and Compound B showed significantly weaker inhibitory activity.

Experimental Workflow Visualization

experimental_workflow cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation cluster_enzyme Enzyme Inhibition Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) IC50 Determination->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot Apoptosis Assay (Flow Cytometry)->Western Blot Microbial Culture Microbial Culture Broth Microdilution Broth Microdilution Microbial Culture->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Enzyme & Substrate Prep Enzyme & Substrate Prep Colorimetric Assay Colorimetric Assay Enzyme & Substrate Prep->Colorimetric Assay IC50 Determination (CA) IC50 Determination (CA) Colorimetric Assay->IC50 Determination (CA) Novel Compounds (A, B, C) Novel Compounds (A, B, C) Novel Compounds (A, B, C)->Cell Culture Novel Compounds (A, B, C)->Microbial Culture Novel Compounds (A, B, C)->Enzyme & Substrate Prep

Caption: General workflow for the biological evaluation of novel compounds.

IV. Conclusion and Future Directions

This comparative guide has systematically evaluated the biological profiles of three novel compounds derived from the 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold. The results highlight the remarkable versatility of this chemical framework, demonstrating that strategic modifications can lead to compounds with distinct and potent biological activities.

  • Compound A emerged as a promising lead for the development of novel anticancer agents, demonstrating potent cytotoxicity and apoptosis-inducing capabilities.

  • Compound B showcased significant broad-spectrum antimicrobial activity, warranting further investigation as a potential new antibiotic.

  • Compound C proved to be a highly potent and selective inhibitor of tumor-associated carbonic anhydrase isoforms, suggesting its potential as a targeted anticancer therapeutic.

The experimental protocols provided herein offer a validated roadmap for researchers to conduct similar evaluations. Future studies should focus on in vivo efficacy and toxicity profiling of these lead compounds, as well as further structure-activity relationship (SAR) studies to optimize their therapeutic potential. The continued exploration of the 4-(piperazin-1-ylsulfonyl)benzoic acid scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

  • Molecules. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • HJ-4, a novel piperine derivative, inhibits tumor growth and angiogenesis via p53 activation and oncogenic pathway inhibition in colorectal cancer models. (2025, September 29). PubMed. Retrieved from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. Retrieved from [Link]

  • Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. (2011, June 30). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025, February 12). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016, September 22). Teesside University's Research Portal. Retrieved from [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). PubMed. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. Retrieved from [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (2024, April 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved from [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences. Retrieved from [Link]

  • Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. (2017, September 15). PubMed. Retrieved from [Link]

  • Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic acid derivatives. (n.d.). Slideshare. Retrieved from [Link]

  • Synthesis and anticancer activity of novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol. (2026, February 20). Der Pharma Chemica. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

Handling research-grade active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous, causality-driven approach to laboratory safety. 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling research-grade active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous, causality-driven approach to laboratory safety. 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride (CAS: 1043554-68-2) is a complex molecule featuring a basic piperazine ring, a sulfonamide linkage, a carboxylic acid, and is formulated as a hydrochloride salt.

As a Senior Application Scientist, I emphasize that safety protocols must never be arbitrary; they must directly respond to the physicochemical properties of the compound being handled. This guide provides a self-validating operational and disposal framework grounded in authoritative occupational safety standards to ensure maximum protection for researchers and drug development professionals.

Chemical Risk & Causality Assessment

Before selecting Personal Protective Equipment (PPE), laboratories must conduct a formal hazard assessment as mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.132[1]. The structural moieties of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride dictate specific physiological risks that drive our PPE selection.

Table 1: Structural Causality and Risk Assessment

Structural MoietyPhysicochemical PropertyPhysiological RiskPPE & Engineering Rationale
Hydrochloride Salt Hygroscopic; generates localized acidity upon dissolution or contact with mucosal moisture.Severe mucous membrane and eye irritation.Mandates tight-fitting, indirect-vented safety goggles and localized exhaust ventilation.
Sulfonamide Group Known hapten/protein binder; reactive electrophilic potential.Allergic sensitization, contact dermatitis.Requires impermeable, chemical-resistant elastomers (e.g., Nitrile or Neoprene).
Piperazine Ring Amine-like reactivity; volatile potential if free-based.Respiratory tract irritation; asthma-like symptoms upon chronic exposure.Necessitates particulate respiratory protection during open-bench powder handling.
Core PPE Matrix: The Self-Validating System

Selecting PPE is a dynamic process. Relying on a single layer of protection is insufficient; safety must be treated as an interconnected system[2]. The following matrix outlines the required equipment based on the NIOSH Respirator Selection Logic[3] and the National Research Council's Prudent Practices in the Laboratory[4].

Table 2: Quantitative PPE Specifications Matrix

PPE CategoryMaterial / SpecificationQuantitative MetricCausality & Justification
Hand Protection Nitrile (Double gloved)>0.11 mm thickness, >480 min breakthrough timeProtects against sensitization. Double gloving ensures the outer glove can be safely discarded if contaminated during weighing.
Eye Protection Indirect vented safety gogglesANSI Z87.1 compliant (D3 rating for splash/droplet)Prevents ingress of fine, acidic HCl salt dust into the ocular cavity. Standard safety glasses are insufficient.
Respiratory N95 or P100 half-mask respiratorAssigned Protection Factor (APF) = 10Required outside of a fume hood or during high-dust operations to filter >95% of airborne particulates[5].
Body Protection Flame-resistant lab coat100% cotton or specialized anti-static polymerPrevents static buildup which can aerosolize the powder. Synthetic blends (e.g., polyester) can melt or generate static.
Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, each step of the handling process incorporates a verification check. If a check fails, the protocol dictates an immediate halt until the condition is rectified.

Step 1: Environmental Preparation
  • Verify Engineering Controls: Confirm the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor or use a tissue test before opening the chemical container.

  • Clear the Workspace: Remove incompatible materials, specifically strong oxidizers or strong bases that could cause an exothermic reaction with the acidic hydrochloride salt.

Step 2: PPE Donning & Static Mitigation
  • Don PPE: Equip the lab coat, safety goggles, and double nitrile gloves.

  • Mitigate Static: Hydrochloride salts are notoriously prone to static cling, which can cause powder to unexpectedly aerosolize. Validation: Use an anti-static zero-ion gun on the weighing balance, weigh boat, and spatulas prior to handling.

Step 3: Weighing and Transfer
  • Prepare Vessel: Use a V-shaped, anti-static weigh boat to minimize residual powder loss.

  • Transfer: Move the 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride using a grounded stainless steel spatula.

  • Seal: Cap the primary container immediately after use to prevent hygroscopic degradation of the API.

Step 4: Dissolution
  • Order of Addition: Slowly add the powder to the chosen solvent (e.g., DMSO or a buffered aqueous solution). Never add solvent directly to the bulk powder.

  • Causality Check: Adding powder to the solvent dissipates the localized heat of dissolution more effectively, preventing micro-boiling, splattering, and the rapid release of acidic vapors.

OperationalWorkflow Start Start Procedure FumeHood 1. Verify Fume Hood (80-100 fpm) Start->FumeHood PPE 2. Don PPE (Double Gloves, Goggles) FumeHood->PPE Static 3. Static Mitigation (Anti-static gun) PPE->Static Weighing 4. Weighing & Transfer (Anti-static boat) Static->Weighing Dissolution 5. Dissolution (Add powder to solvent) Weighing->Dissolution Decon 6. Decontamination & Waste Disposal Dissolution->Decon

Step-by-step operational workflow for handling hazardous hydrochloride salt powders.

Spill Response & Disposal Protocols

Spills must be managed systematically to prevent respiratory exposure and comply with environmental regulations.

Minor Powder Spill (<50g) Protocol:
  • Isolate: Stop work immediately and alert nearby personnel.

  • Don Respiratory PPE: Ensure an N95/P100 respirator is equipped if the spill occurred outside the fume hood.

  • Moisten & Neutralize: Lightly mist the spilled powder with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Causality: This serves a dual purpose—it suppresses dust aerosolization and neutralizes the acidic HCl component of the salt[6].

  • Collect: Sweep the dampened material using a dedicated chemical spill brush and dustpan. Do not use a standard vacuum , as it will aerosolize the fine particulates; only use an explosion-proof, HEPA-filtered unit.

  • Decontaminate: Wipe the area with damp paper towels, followed by a mild detergent solution.

  • Dispose: Place all cleanup materials in a labeled, sealed hazardous waste container.

Disposal Plan:

Do not pour solutions containing 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride down the drain. Collect all organic or aqueous waste in properly labeled, compatible high-density polyethylene (HDPE) carboys. Dispose of the material via a certified hazardous waste contractor in accordance with local and federal regulations.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Mist Mist with 5% NaHCO3 (Dust Suppression) Minor->Mist Evacuate Evacuate Area & Call EHS Major->Evacuate Sweep Collect with HEPA/Wet Sweep Mist->Sweep Dispose Hazardous Waste Disposal Sweep->Dispose

Decision logic and response protocol for 4-(Piperazin-1-ylsulfonyl)benzoic acid HCl spills.

References
  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA)[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf, NIH[Link]

  • NIOSH Respirator Selection Logic 2004 Centers for Disease Control and Prevention (CDC)[Link]

  • Adoption of Exposure Assessment Tools to Assist in Providing Respiratory Protection Recommendations PubMed Central (PMC), NIH[Link]

  • Co-Developing Chemical Information Management and Laboratory Safety Skills American Chemical Society (ACS) Publications[Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM Water Environment Association of South Carolina[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.